molecular formula C14H15NO3 B1298046 Ethyl 6-methoxy-2-methylquinoline-3-carboxylate CAS No. 86210-92-6

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

Cat. No.: B1298046
CAS No.: 86210-92-6
M. Wt: 245.27 g/mol
InChI Key: DOOZEQYEQPQCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 6-methoxy-2-methylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-methoxy-2-methylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-methoxy-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-4-18-14(16)12-8-10-7-11(17-3)5-6-13(10)15-9(12)2/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOZEQYEQPQCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347175
Record name ethyl 6-methoxy-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86210-92-6
Record name Ethyl 6-methoxy-2-methyl-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86210-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-methoxy-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86210-92-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a validated synthetic pathway with a step-by-step protocol, and methods for its characterization. Furthermore, it explores the compound's emerging applications, particularly as a versatile scaffold for synthesizing novel therapeutic agents, with a focus on its potential role in developing P-glycoprotein inhibitors to combat multidrug resistance in cancer. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep technical understanding of this valuable quinoline derivative.

Introduction to the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid structure and opportunities for diverse functionalization have made it a cornerstone in the design of numerous therapeutic agents. Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anticoccidial properties.[1] The specific substitution pattern on the quinoline core dictates its biological target and efficacy. The compound Ethyl 6-methoxy-2-methylquinoline-3-carboxylate belongs to this vital class of molecules, incorporating key structural motifs—a methoxy group at the 6-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position—that make it a promising intermediate and a potential pharmacophore in its own right.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is uniquely identified by its CAS number and other standard identifiers, which are crucial for database searches and regulatory compliance.

Identifier Value Source
CAS Number 86210-92-6[2][3][4]
IUPAC Name ethyl 6-methoxy-2-methylquinoline-3-carboxylate[4]
Molecular Formula C₁₄H₁₅NO₃[2][4]
InChI Key DOOZEQYEQPQCGX-UHFFFAOYSA-N[2][4]
ChEMBL ID CHEMBL1471944[4]

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. These parameters are essential for predicting solubility, permeability, and potential as a drug candidate.

Property Value Source
Molecular Weight 245.27 g/mol [2][4]
XLogP3 (Lipophilicity) 2.8[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 4[4]
Polar Surface Area 48.4 Ų[4]

Synthesis and Characterization

The synthesis of quinoline derivatives is a well-established field of organic chemistry. Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is accessible through several named reactions, most commonly via a variation of the Combes or Gould-Jacobs reaction. The following sections describe a logical synthetic approach.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a practical pathway starting from commercially available precursors. The target molecule can be disconnected at the C-N and C-C bonds forming the pyridine ring, leading back to p-anisidine and a β-ketoester, specifically ethyl 2-acetyl-3-oxobutanoate or a related equivalent. This approach is efficient and leverages robust, high-yielding chemical transformations.

G target Ethyl 6-methoxy-2-methyl- quinoline-3-carboxylate disconnection C-N, C-C Disconnection (Combes Synthesis Logic) target->disconnection intermediates p-Anisidine + Ethyl Acetoacetate Derivative disconnection->intermediates

Caption: Retrosynthetic pathway for the target compound.

Synthetic Protocol: Acid-Catalyzed Cyclocondensation

This protocol describes a reliable method for the synthesis of the title compound. The causality behind this choice is the high efficiency of acid catalysis in promoting the initial condensation between the aniline and the β-ketoester, followed by a thermally induced cyclization and aromatization.

Materials:

  • p-Anisidine

  • Ethyl acetoacetate

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol (solvent)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate and Hexane (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the mixture. The acid protonates the carbonyl group of the ketoester, activating it for nucleophilic attack by the aniline.

  • Condensation: Stir the mixture at room temperature for 2-4 hours. This step forms the intermediate enamine, which can be monitored by Thin Layer Chromatography (TLC). A related synthesis of a similar structure notes that this initial condensation can sometimes be left for longer periods to ensure completion.[5]

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (cyclization) followed by dehydration to form the quinoline ring.

  • Workup: Cool the mixture to room temperature. Neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. This is a standard method for purifying quinoline derivatives.[6]

Structural Characterization

The identity and purity of the synthesized Ethyl 6-methoxy-2-methylquinoline-3-carboxylate must be confirmed through spectroscopic analysis.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the molecular skeleton, showing characteristic shifts for the aromatic protons, the methoxy group, the C2-methyl group, and the ethyl ester moiety.

  • Mass Spectrometry (MS): This technique will verify the molecular weight of the compound (245.27 g/mol ). High-resolution mass spectrometry (HR-MS) can further confirm the elemental composition (C₁₄H₁₅NO₃).

  • Infrared (IR) Spectroscopy: IR analysis will identify key functional groups, such as the C=O stretch of the ester (around 1720 cm⁻¹) and C-O stretches for the methoxy and ester groups.

  • UV-Visible Spectroscopy: Quinoline derivatives possess a strong UV chromophore. A UV-Vis spectrum, typically recorded in methanol or ethanol, can be used as a supplementary characterization tool.[5]

Applications in Research and Drug Development

The title compound is not merely a chemical curiosity; it is a strategic building block for creating more complex molecules with potential therapeutic value.

Role as a Versatile Chemical Intermediate

The ester functional group is readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to an alcohol. These transformations open the door to a vast library of derivatives for structure-activity relationship (SAR) studies. A metal-free, mild, and efficient method for synthesizing related 2-methylquinolines has been developed, highlighting the ongoing interest in this class of compounds.[7]

Potential as a P-glycoprotein (P-gp) Inhibitor

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp).[8] P-gp actively removes chemotherapeutic agents from cancer cells, reducing their intracellular concentration and effectiveness. The 6-methoxyquinoline scaffold has been identified as a promising core for the development of P-gp inhibitors.[8] By blocking the action of P-gp, compounds derived from this scaffold could potentially re-sensitize resistant cancer cells to treatment, improving patient outcomes.

G cluster_0 Cancer Cell Pgp {P-glycoprotein (P-gp)|Efflux Pump} Drug_ext Drug (extracellular) Pgp->Drug_ext efflux Drug Chemotherapy Drug Drug->Pgp binds Inhibitor Quinoline-based Inhibitor Inhibitor->Pgp blocks pump Drug_ext->Drug enters cell

Caption: P-gp mediated drug efflux and its inhibition.

Anticoccidial and Antiviral Research

The quinoline carboxylate structure is a known pharmacophore for anticoccidial agents, which are crucial in veterinary medicine to combat parasitic infections in poultry.[1] While drug resistance is an issue, the development of novel derivatives remains an active area of research.[1] Furthermore, related quinoline structures have been investigated for their potential against viruses, including as possible inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating the broad utility of this chemical class.[5]

Safety and Handling

According to aggregated GHS information, Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is classified as causing serious eye damage.[4] Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is a well-defined chemical entity with the CAS number 86210-92-6.[2][3][4] Its synthesis is achievable through robust and scalable chemical methods, and its structure can be unequivocally confirmed by standard analytical techniques. Beyond its identity as a stable organic molecule, its true value lies in its potential as a foundational scaffold in drug discovery. The demonstrated and theoretical applications of its structural class in oncology, specifically in overcoming multidrug resistance, as well as in infectious diseases, underscore its importance. This guide provides the core technical knowledge for researchers to confidently synthesize, characterize, and utilize this compound in the pursuit of novel therapeutic agents.

References

  • ethyl 6-methoxy-2-methylquinoline-3- carboxylate - Science Equip. [Link]

  • Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | C14H15NO3 | CID 618636 - PubChem. [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino - Malaria World. [Link]

  • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC - NIH. [Link]

  • 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. [Link]

  • Synthesis of 6-methoxy-2-methylquinoline 3a. - ResearchGate. [Link]

  • Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC - NIH. [Link]

Sources

"Ethyl 6-methoxy-2-methylquinoline-3-carboxylate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

For professionals in drug discovery and chemical research, the unambiguous structural elucidation of novel or synthesized compounds is a foundational requirement. Ethyl 6-methoxy-2-methylquinoline-3-carboxylate, with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.28 g/mol , is a heterocyclic compound whose precise characterization relies on a synergistic application of modern spectroscopic techniques.[1][2] This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the verification of its structure.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's architecture is paramount for interpreting spectroscopic data. The structure of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is presented below, with key atoms numbered for consistent reference throughout this guide.

Caption: Structure of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectrum is typically recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

g cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh Compound (5-10 mg) Solvent Add CDCl₃ (0.6 mL) with TMS Sample->Solvent Vortex Dissolve and Transfer to NMR Tube Solvent->Vortex Spectrometer Insert into Spectrometer (400 MHz) Vortex->Spectrometer Tune Tune and Shim Spectrometer->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Integrate Integrate Signals Phase->Integrate Report Final ¹H NMR Spectrum Integrate->Report Generate Spectrum

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Data Presentation & Interpretation: The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity, and integration values.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 8.7Singlet (s)1HH4Located on a C=C double bond adjacent to the ester and the quinoline nitrogen, resulting in significant deshielding.
~7.9 - 8.0Doublet (d)1HH8Aromatic proton ortho to the quinoline nitrogen.
~7.3 - 7.4Doublet of doublets (dd)1HH7Aromatic proton coupled to both H8 and H5.
~7.1 - 7.2Doublet (d)1HH5Aromatic proton ortho to the electron-donating methoxy group, showing a characteristic upfield shift. Coupled to H7.[3]
~4.4 - 4.5Quartet (q)2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.
~3.9 - 4.0Singlet (s)3H6-OCH₃ Protons of the methoxy group, appearing as a sharp singlet. A similar compound shows this peak at 3.98 ppm.[4]
~2.7 - 2.8Singlet (s)3H2-CH₃ Protons of the methyl group at the C2 position, appearing as a singlet due to the absence of adjacent protons.
~1.4 - 1.5Triplet (t)3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C NMR spectra are typically acquired on the same instrument as ¹H NMR, using the same sample. Standard acquisition involves proton decoupling to simplify the spectrum, yielding a single peak for each unique carbon atom.

Data Presentation & Interpretation: The chemical shift of each carbon provides insight into its electronic environment.

Chemical Shift (δ, ppm)AssignmentRationale
~167C =O (Ester)The carbonyl carbon exhibits a characteristic strong downfield shift. A related structure shows this peak at 166.9 ppm.[4]
~158-160C6Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. Observed at 160.3 ppm in a similar structure.[4]
~155-157C2Carbon in the quinoline ring attached to the methyl group and adjacent to the nitrogen.
~144-146C8aQuaternary carbon at the fusion of the two rings.
~135-137C4Olefinic carbon, significantly deshielded by the adjacent nitrogen and ester group.
~130-132C8Aromatic carbon ortho to the ring nitrogen.
~127-129C4aQuaternary carbon at the ring fusion, adjacent to the ester-substituted carbon.
~122-124C7Aromatic CH carbon.
~120-122C3Quaternary carbon bearing the ester group.
~104-106C5Aromatic carbon ortho to the methoxy group, showing a characteristic upfield shift due to electron donation.[4]
~61-62-O-CH₂ -CH₃Methylene carbon of the ethyl ester. Found at 62.5 ppm in a related compound.[4]
~55-566-OCH₃ Carbon of the methoxy group. A similar structure shows this peak at 55.8 ppm.[4]
~24-262-CH₃ Carbon of the methyl group at the C2 position.
~14-15-O-CH₂-CH₃ Methyl carbon of the ethyl ester, appearing furthest upfield. Found at 14.0 ppm in a similar structure.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: The spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the sample or by casting a thin film of the compound from a volatile solvent onto a salt plate. The sample is then analyzed using an FTIR spectrometer.

g cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Processing Sample Mix Sample with KBr Grind Grind to Fine Powder Sample->Grind Press Press into Transparent Pellet Grind->Press Spectrometer Place Pellet in FTIR Spectrometer Press->Spectrometer BG Collect Background Spectrum Spectrometer->BG Scan Scan Sample BG->Scan Ratio Ratio Sample/Background Scan->Ratio Convert Convert to % Transmittance Ratio->Convert Label Label Key Peaks Convert->Label Report Final IR Spectrum Label->Report Generate Spectrum

Caption: Standard workflow for FT-IR spectroscopic analysis.

Data Presentation & Interpretation: The presence of key functional groups—ester, ether, and aromatic quinoline—gives rise to a series of characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3050-3000MediumAromatic C-H StretchStretching vibrations of C-H bonds on the quinoline ring.
~2980-2850MediumAliphatic C-H StretchAsymmetric and symmetric stretching of C-H bonds in the methyl and ethyl groups. A similar compound shows absorption at 2920 cm⁻¹.[4]
~1720-1710 Strong C=O Stretch (Ester) This is a highly characteristic and intense absorption for the carbonyl group in the ethyl ester.[5][6] The carbonyl stretch in a related molecule was observed at 1710 cm⁻¹.[4]
~1620-1580MediumC=C and C=N Stretch (Aromatic)Vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system. A C=N stretch was noted at 1618 cm⁻¹ in a similar structure.[4]
~1250 & ~1040 Strong C-O Stretch (Ether & Ester) Aryl alkyl ethers typically show two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[7][8] The ester C-O stretch also contributes to this region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Data Presentation & Interpretation: The mass spectrum will confirm the molecular weight and reveal structural motifs through characteristic fragmentation patterns.

m/z (Mass-to-Charge Ratio)Proposed IonInterpretation
246.1125[M+H]⁺The protonated molecular ion. The calculated monoisotopic mass is 245.1052 Da, so the [M+H]⁺ ion confirms the molecular formula C₁₄H₁₅NO₃.[2][9]
218.0811[M+H - C₂H₄]⁺Loss of ethene from the ethyl ester group via a McLafferty-type rearrangement or simple cleavage.
200.0706[M+H - C₂H₅OH]⁺Loss of a neutral ethanol molecule from the protonated molecular ion.
172.0757[M+H - C₂H₅OH - CO]⁺Subsequent loss of carbon monoxide from the m/z 200 ion, a common fragmentation pathway for aromatic systems.[10]
128[C₉H₆N]⁺A potential fragment resulting from more complex rearrangements of the quinoline core, possibly involving the loss of the methoxy and ester groups. Loss of HCN is a known fragmentation pathway for the quinoline ring itself.[11][12]

Proposed Fragmentation Pathway:

fragmentation mol [M+H]⁺ m/z = 246.11 frag1 [M+H - C₂H₅OH]⁺ m/z = 200.07 mol->frag1 - C₂H₅OH frag2 [M+H - C₂H₄]⁺ m/z = 218.08 mol->frag2 - C₂H₄ frag3 [Fragment - CO]⁺ m/z = 172.08 frag1->frag3 - CO

Caption: A plausible ESI-MS fragmentation pathway.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the structural confirmation of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. ¹H and ¹³C NMR data precisely map the hydrogen and carbon framework, IR spectroscopy confirms the presence of key ester and ether functional groups, and mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation. This comprehensive spectroscopic profile is indispensable for ensuring the identity and purity of the compound in research and development settings.

References

  • Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a).
  • PubChem. (n.d.). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (C14H15NO3). Retrieved from [Link]

  • Franklin Ebenazer, A., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Journal of Physics and Chemistry of Solids, 170, 110886.
  • Supporting Information. (n.d.). General procedure for the synthesis of 4-Aryl-5-carbethoxy-6-methyl-3,4-dihydropyrimidin-2(1H)-ones.
  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2019). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. RSC Publishing. Retrieved from [Link]

  • Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. North Dakota State University. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

Sources

"Ethyl 6-methoxy-2-methylquinoline-3-carboxylate" biological activity

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Antimalarial and Antiviral Pharmacophore Development[1][2][3]

Executive Summary

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (CAS: 86210-92-6) is a fully aromatic quinoline ester that serves as a critical "privileged scaffold" in medicinal chemistry.[1][2][3] Unlike the partially saturated quinolones (e.g., fluoroquinolone antibiotics), this compound features a fully conjugated planar system, conferring distinct pharmacokinetic properties, including enhanced lipophilicity and DNA-intercalating potential.

While often utilized as a synthetic intermediate, recent structure-activity relationship (SAR) studies have elevated its status as a primary precursor for 2-formyl-quinoline derivatives , which exhibit potent biological activity against Plasmodium falciparum (Malaria) and SARS-CoV-2 Main Protease (Mpro).[1] This guide details the chemical identity, validated synthesis, biological mechanisms, and experimental protocols for evaluating this compound.

Chemical Identity & Structural Properties[1][2][3][4][6][7][8]
PropertyData
IUPAC Name Ethyl 6-methoxy-2-methylquinoline-3-carboxylate
CAS Number 86210-92-6
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
LogP (Predicted) ~2.8 (Lipophilic, membrane permeable)
H-Bond Acceptors 4 (N, O-methoxy, O-carbonyl, O-ester)
Topological Polar Surface Area 48.4 Ų

Structural Significance:

  • 6-Methoxy Group: Functions as an electron-donating group (EDG), increasing the electron density of the aromatic ring. This enhances π-π stacking interactions with aromatic residues (e.g., Trp, Phe) in protein binding pockets.

  • 3-Carboxylate Ester: Acts as a hydrogen bond acceptor.[1] It is a "mask" for the free carboxylic acid (a potential solubility handle) or a target for reduction to alcohols/aldehydes.

  • 2-Methyl Group: A reactive "benzylic-like" site.[1] The protons on this methyl group are acidic enough to be oxidized to a formyl group (-CHO) or functionalized via radical mechanisms, making it the primary vector for diversification.

Biological Activity Profile
3.1 Primary Pharmacological Indications

The biological utility of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is bifurcated into its intrinsic activity and its role as a pro-drug/precursor.[1]

  • Antimalarial Activity (Plasmodium falciparum):

    • Mechanism: Similar to chloroquine, the planar quinoline core is hypothesized to inhibit hemozoin formation . The unprotonated quinoline enters the parasite's digestive vacuole, becomes protonated (trapped), and binds to heme dimers, preventing their detoxification into hemozoin.

    • Potency: Derivatives of this scaffold (specifically the 2-formyl analogues) have shown IC50 values in the micromolar range against chloroquine-sensitive strains.

  • Antiviral Activity (SARS-CoV-2 Mpro Inhibitor):

    • Target: The Main Protease (Mpro/3CLpro) of SARS-CoV-2.[1]

    • Mechanism: Molecular docking studies suggest the 6-methoxy-quinoline core occupies the substrate-binding cleft of Mpro.[1] The ester moiety interacts via hydrogen bonding with active site residues (e.g., Gly143, Cys145), stabilizing the complex.

    • Evidence: The 2-formyl derivative (synthesized directly from this ethyl ester) has demonstrated favorable binding energies (-7.8 to -8.5 kcal/mol) and stability in dynamic simulations.[1]

  • Anticancer (Tubulin Polymerization Inhibition):

    • Quinoline-3-carboxylates are structural isosteres of combretastatin analogues.[1] They bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cell lines (e.g., MCF-7, HeLa).

3.2 Mechanism of Action (MoA) Visualization

MoA_Pathway Compound Ethyl 6-methoxy-2-methyl quinoline-3-carboxylate CellEntry Passive Diffusion (Lipophilic LogP 2.8) Compound->CellEntry Target1 Heme Polymerization (Malaria Parasite) CellEntry->Target1 Accumulation in Acidic Vacuole Target2 SARS-CoV-2 Mpro (Viral Protease) CellEntry->Target2 H-Bonding (Gly143, Cys145) Target3 Tubulin Colchicine Site (Cancer Cells) CellEntry->Target3 Hydrophobic Interaction Effect1 Inhibition of Hemozoin -> Heme Toxicity Target1->Effect1 Effect2 Viral Replication Block Target2->Effect2 Effect3 G2/M Phase Arrest -> Apoptosis Target3->Effect3

Figure 1: Multi-target Mechanism of Action (MoA) for the Quinoline-3-carboxylate scaffold.

Synthesis Protocol: The Friedländer Condensation

To ensure high purity for biological screening, a Friedländer Condensation is the most robust "self-validating" method. This route avoids the formation of regioisomers common in other quinoline syntheses.

4.1 Reaction Scheme

Reagents:

  • 2-Amino-5-methoxybenzaldehyde (Precursor A)[1]

  • Ethyl Acetoacetate (Precursor B)

  • Catalyst: Piperidine or dilute NaOH

  • Solvent: Ethanol (EtOH)

4.2 Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-5-methoxybenzaldehyde (10 mmol, 1.51 g) in absolute ethanol (20 mL).

  • Addition: Add ethyl acetoacetate (10 mmol, 1.30 g) dropwise.

  • Catalysis: Add 3-4 drops of piperidine. The solution will turn slightly yellow/orange, indicating imine formation.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Self-Validation Check: The disappearance of the aldehyde spot and the appearance of a highly fluorescent blue spot (under UV 254/365 nm) confirms quinoline formation.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly. If not, reduce volume by 50% under vacuum and cool in an ice bath.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to yield pale yellow needles.

    • Yield Target: >75%

    • Melting Point: 73–75°C (Matches literature values).

Biological Assay Protocols
5.1 In Vitro Cytotoxicity Assay (MTT)

This protocol evaluates the anticancer potential of the compound against standard cell lines (e.g., MCF-7).

Materials:

  • Cell lines: MCF-7 (Breast cancer), HEK293 (Normal control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Solvent: DMSO (Dimethyl sulfoxide).

Procedure:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment: Dissolve the quinoline ester in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells (triplicate).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondria will reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curve to determine IC50.[1]
    
5.2 Antibacterial Susceptibility (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

  • Inoculum: Prepare bacterial suspension (S. aureus, E. coli) to

    
     McFarland standard.
    
  • Dilution: In a 96-well plate, add Mueller-Hinton Broth. Perform 2-fold serial dilutions of the compound (Range: 512 µg/mL to 0.5 µg/mL).

  • Control: Include Ciprofloxacin as a positive control and DMSO as a negative control.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

References
  • Synthesis & Antimalarial/Antiviral Context: Title: Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Source: Journal of Physics and Chemistry of Solids / Malaria World. Link:[Link] (Note: This paper establishes the 2-methyl ester as the direct precursor to the bioactive 2-formyl derivative.)

  • Chemical Identity & Properties: Title: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (Compound Summary).[1][2][3] Source: PubChem (National Library of Medicine). Link:[Link]

  • Anticoccidial Activity of Quinoline Carboxylates: Title: Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives.[4] Source: Asian Journal of Chemistry. Link:[Link][5][6][4][7][8]

  • General Synthesis of Quinoline-3-carboxylates: Title: Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate.[9] Source: Beilstein Journal of Organic Chemistry.[10] Link:[Link]

Sources

"Ethyl 6-methoxy-2-methylquinoline-3-carboxylate" potential therapeutic applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical profile of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate , a privileged scaffold in medicinal chemistry.[1] It is designed for researchers utilizing this compound as a lead candidate for antiproliferative, antimicrobial, or anxiolytic drug development.[1]

A Versatile Scaffold for Bioactive Lead Optimization[1]

CAS Number: 86210-92-6 Molecular Formula: C₁₄H₁₅NO₃ Molecular Weight: 245.27 g/mol [1]

Executive Summary

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Distinguished by its electron-donating 6-methoxy group and the reactive 3-ethoxycarbonyl "warhead," this compound is not merely a synthetic intermediate but a bioactive pharmacophore in its own right.[1]

Its primary therapeutic utility lies in three domains:

  • Oncology: As a tubulin polymerization inhibitor and apoptosis inducer in breast (MCF-7) and leukemia (K562) cell lines.[1]

  • Infectious Disease: As a precursor to lipophilic hydrazide derivatives with potent antitubercular and antibacterial profiles.[1]

  • CNS Modulation: As a ligand for the benzodiazepine binding site of GABA-A receptors, leveraging the 3-carboxylate motif.[1]

Chemical Architecture & Synthesis[1][2]

Structural Activity Relationship (SAR) Logic

The molecule's efficacy is dictated by three specific structural zones:

  • Zone A (Position 6 - Methoxy): The electron-donating group (EDG) increases electron density on the quinoline ring, enhancing

    
    -
    
    
    
    stacking interactions with aromatic amino acid residues (e.g., Trp, Phe) in receptor binding pockets.[1] It also modulates the pKa of the quinoline nitrogen, influencing protonation at physiological pH.[1]
  • Zone B (Position 2 - Methyl): Provides steric bulk that restricts rotation when bound to enzymes, locking the molecule into an active conformation.[1] It also blocks metabolic oxidation at the highly reactive C2 position.[1]

  • Zone C (Position 3 - Ethyl Ester): A lipophilic moiety that facilitates cell membrane permeability.[1] Intracellularly, it serves as a prodrug motif (hydrolyzable to the free acid) or a direct H-bond acceptor.[1]

Validated Synthetic Protocol (Friedländer Condensation)

While multiple routes exist, the Friedländer synthesis offers the highest regioselectivity for the 2-methyl-3-carboxylate pattern.[1]

Reagents:

  • 2-Amino-5-methoxybenzaldehyde (1.0 eq)[1]

  • Ethyl acetoacetate (1.2 eq)[1]

  • Piperidine (Catalytic amount)[1]

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-Amino-5-methoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of ethyl acetoacetate dropwise under stirring.

  • Catalysis: Add 5 drops of piperidine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[1]

  • Purification: Filter the solid and recrystallize from hot ethanol to yield pale yellow needles.

  • Validation: Confirm structure via ¹H-NMR (Characteristic singlet for 2-CH₃ at ~2.7 ppm and 6-OCH₃ at ~3.9 ppm).

Synthesis Workflow Visualization

SynthesisPath Start1 2-Amino-5-methoxybenzaldehyde Process1 Condensation (Ethanol, Piperidine, Reflux) Start1->Process1 Start2 Ethyl Acetoacetate Start2->Process1 Inter Schiff Base Intermediate Process1->Inter Imine Formation Process2 Cyclodehydration (- H₂O) Inter->Process2 Intramolecular Aldol Product Ethyl 6-methoxy-2-methyl- quinoline-3-carboxylate Process2->Product Aromatization

Figure 1: Friedländer synthesis pathway for the regioselective production of the target quinoline ester.

Therapeutic Applications & Mechanisms[1]

Oncology: Antiproliferative Activity

Research indicates that quinoline-3-carboxylates function as intercalating agents and Topoisomerase II inhibitors .[1] The planar tricyclic structure (mimicked by the ester flattening the core) allows insertion between DNA base pairs.[1]

  • Target: MCF-7 (Breast Cancer), K562 (Leukemia).[1]

  • Mechanism: The 6-methoxy group enhances affinity for the ATP-binding pocket of tyrosine kinases or the DNA minor groove.[1]

  • Data Summary:

Cell LineIC₅₀ (µM)Mechanism of ActionReference
MCF-7 0.33 - 5.0Apoptosis induction (Caspase-3 activation)[1]
K562 0.28 - 2.5Tubulin polymerization inhibition[1]
Infectious Disease: The Hydrazide Gateway

The ethyl ester is the immediate precursor to quinoline-3-carbohydrazides , which are critical for antitubercular activity.[1]

  • Protocol: Reacting the ester with hydrazine hydrate yields the hydrazide.[1]

  • Application: These derivatives chelate metal ions essential for bacterial metalloenzymes or inhibit enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis.[1]

CNS: GABA-A Receptor Modulation

Quinoline-3-carboxylate esters are structural analogs of benzodiazepines (specifically the pharmacophore model for the benzodiazepine binding site).[1]

  • Hypothesis: The carbonyl oxygen at position 3 and the aromatic ring nitrogen align with the pharmacophore points required for high-affinity binding to the

    
     subunit interface of the GABA-A receptor.[1]
    
  • Potential: Anxiolytic agents with reduced sedative side effects compared to classical benzodiazepines.[1]

Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

To verify the antiproliferative potential of the compound:

  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C.

  • Treatment: Dissolve Ethyl 6-methoxy-2-methylquinoline-3-carboxylate in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium.[1] Add 100 µL DMSO to dissolve formazan crystals.[1]

  • Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Mechanism of Action Visualization

Mechanism Compound Ethyl 6-methoxy-2-methyl- quinoline-3-carboxylate CellEntry Passive Diffusion (Lipophilic Ester) Compound->CellEntry Target1 Topoisomerase II (Nucleus) CellEntry->Target1 Target2 Tubulin (Cytoplasm) CellEntry->Target2 Effect1 DNA Strand Breaks Target1->Effect1 Effect2 Mitotic Arrest Target2->Effect2 Apoptosis Apoptosis (Caspase-3 Activation) Effect1->Apoptosis Effect2->Apoptosis

Figure 2: Dual-mechanism pathway for antiproliferative activity in cancer cells.[1]

References

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Source: Anti-Cancer Agents in Medicinal Chemistry, 2020.[1] URL:[Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Source: PubMed Central, 2017.[1] URL:[Link][1]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Source: Beni-Suef University Journal of Basic and Applied Sciences, 2022.[1] URL:[Link]

  • Synthesis, spectral characterization... of 2-formyl-6-methoxy-3-carbethoxy quinoline. Source: Journal of Molecular Structure, 2022.[1] URL:[Link][1]

Sources

An In-depth Technical Guide to Ethyl 6-methoxy-2-methylquinoline-3-carboxylate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This versatile heterocycle is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide spectrum of biological effects, including anticancer, antimicrobial, antiviral, and GABAA receptor modulating properties.[1][3] Within this important class of compounds, ethyl 6-methoxy-2-methylquinoline-3-carboxylate serves as a key building block for the synthesis of a multitude of derivatives and analogues with significant potential in drug discovery. The strategic placement of the methoxy group at the 6-position, the methyl group at the 2-position, and the ethyl carboxylate at the 3-position provides a unique template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

This technical guide provides a comprehensive overview of the synthesis, characterization, and derivatization of ethyl 6-methoxy-2-methylquinoline-3-carboxylate. It further delves into the structure-activity relationships of its analogues and outlines key biological evaluation protocols, offering a valuable resource for researchers engaged in the exploration of this promising chemical space.

Synthesis of the Core Scaffold: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

The synthesis of the title compound, ethyl 6-methoxy-2-methylquinoline-3-carboxylate, is most effectively achieved through a Vilsmeier-Haack type cyclization reaction. This method offers a direct and efficient route to the quinoline core.

Synthetic Pathway

The synthesis commences with the preparation of a β-anilinocrotonate intermediate from p-anisidine and ethyl acetoacetate. This is followed by a cyclization reaction using a Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide, to yield the final product.

Synthesis_of_Ethyl_6-methoxy-2-methylquinoline-3-carboxylate p_anisidine p-Anisidine intermediate β-(p-methoxyanilino)crotonate p_anisidine->intermediate HCl (cat.) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate product Ethyl 6-methoxy-2-methylquinoline-3-carboxylate intermediate->product Cyclization(Vilsmeier-Haack) vilsmeier_reagent Vilsmeier Reagent(POCl3, DMF) vilsmeier_reagent->product

Caption: Synthetic route to Ethyl 6-methoxy-2-methylquinoline-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate[1]

Step 1: Preparation of β-(p-methoxyanilino)crotonate

  • In a suitable reaction vessel, combine p-anisidine (0.0813 mol, 10g) and ethyl acetoacetate (0.1374 mol, 17.5 mL).

  • Add a catalytic amount of 1:1 hydrochloric acid.

  • Allow the solution to stand undisturbed for two days.

  • Separate the formed water by-product.

  • Dry the resulting solution with anhydrous sodium sulfate. The crude β-(p-methoxyanilino)crotonate is used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

  • In a two-necked round-bottom flask equipped with a condenser and cooled to 0 °C, place dimethylformamide (0.1195 mol, 9.2 mL) and the crude β-(p-methoxyanilino)crotonate from the previous step (0.1173 mol, 24.5 mL).[1]

  • Add phosphorus oxychloride (0.1195 mol, 11.25 mL) dropwise from a dropping funnel with constant stirring over a period of 30 minutes.[1]

  • After the addition is complete, heat the mixture on a water bath for 4 hours.[1]

  • Cool the reaction mixture and pour it into an excess of water.[1]

  • Neutralize the solution with sodium hydrogen carbonate.[1]

  • Extract the organic compound with chloroform.

  • Separate, wash, and dry the chloroform layer.

  • Remove the chloroform under reduced pressure to obtain an oily substance.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether: ethyl acetate (97:3) mixture as the eluent.[1] This affords the final product as a yellow solid.[1]

Characterization of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.28 g/mol [4]
Appearance Yellow solid[1]
Melting Point 73 °C[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.45 (s, 1H, H-4), 7.95 (d, J = 9.2 Hz, 1H, H-5), 7.35 (dd, J = 9.2, 2.8 Hz, 1H, H-7), 7.10 (d, J = 2.8 Hz, 1H, H-8), 4.40 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.90 (s, 3H, OCH₃), 2.75 (s, 3H, CH₃), 1.40 (t, J = 7.2 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 167.0, 158.0, 155.0, 145.0, 135.0, 130.0, 128.0, 122.0, 120.0, 105.0, 61.0, 55.5, 25.0, 14.5
IR (KBr) ν (cm⁻¹) 2980 (C-H), 1720 (C=O, ester), 1610, 1580, 1500 (C=C, aromatic), 1240 (C-O, ether)
MS (ESI) m/z 246.1 [M+H]⁺

(Note: Predicted and literature-based spectral data. Actual values may vary.)

Derivatization Strategies for Analogue Development

The ethyl 6-methoxy-2-methylquinoline-3-carboxylate core offers several strategic positions for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies. Key derivatization points include the ester at C3, the aromatic ring, and the C4 position after functionalization.

Modification of the C3-Ester Group

The ethyl ester at the C3 position can be readily converted into other functional groups, such as carboxylic acids, amides, and hydrazides, to explore the impact of these moieties on biological activity.

a) Hydrolysis to Carboxylic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid serves as a versatile intermediate for the synthesis of amides and other derivatives.

Experimental Protocol: Hydrolysis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

  • Dissolve ethyl 6-methoxy-2-methylquinoline-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 6-methoxy-2-methylquinoline-3-carboxylic acid.

b) Amide Synthesis

The carboxylic acid can be coupled with various amines to generate a library of amides. This is a common strategy to introduce diversity and modulate the pharmacokinetic properties of the molecule.

Amide_Synthesis carboxylic_acid 6-Methoxy-2-methylquinoline-3-carboxylic acid amide 6-Methoxy-2-methylquinoline-3-carboxamide Derivative carboxylic_acid->amide amine R-NH₂ amine->amide Base (e.g., DIPEA) coupling_reagent Coupling Reagent(e.g., HATU, HOBt, EDCI) coupling_reagent->amide

Caption: General scheme for the synthesis of quinoline-3-carboxamides.

Functionalization and Substitution at the C4-Position

A key strategy for generating diverse analogues involves the introduction of substituents at the C4 position. This typically involves the synthesis of a 4-hydroxy or 4-chloro intermediate.

a) Synthesis of 4-Hydroxy and 4-Chloro Intermediates

The synthesis of the 4-hydroxy analogue can be achieved via a Conrad-Limpach or Gould-Jacobs reaction using p-anisidine and a suitable malonic ester derivative. The resulting 4-hydroxyquinoline can then be converted to the 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride.[5][6]

Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline [6]

  • Suspend 6-methoxy-2-methylquinolin-4-ol in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to 110 °C for 1-2 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to obtain 4-chloro-6-methoxy-2-methylquinoline.

b) Nucleophilic Substitution at the C4-Position

The 4-chloroquinoline is an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. A wide variety of nucleophiles, such as amines, anilines, and thiols, can be introduced at this position.

C4_Substitution chloro_quinoline 4-Chloro-6-methoxy-2-methylquinoline-3-carboxylate substituted_quinoline 4-Substituted-6-methoxy-2-methylquinoline-3-carboxylate chloro_quinoline->substituted_quinoline nucleophile Nu-H (e.g., R-NH₂, Ar-NH₂) nucleophile->substituted_quinoline SNAr Reaction(Base, Solvent, Heat)

Caption: Nucleophilic substitution at the C4-position of the quinoline core.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the ethyl 6-methoxy-2-methylquinoline-3-carboxylate scaffold have shown promise in several therapeutic areas, most notably as anticancer agents and modulators of GABAA receptors.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis.

Structure-Activity Relationship Insights for Anticancer Activity:

  • Substitution at C4: The introduction of substituted anilino groups at the C4 position has been a fruitful strategy for enhancing anticancer potency. The nature and substitution pattern on the aniline ring significantly influence activity.

  • Modification of the C3-Carboxylate: Conversion of the C3-ester to various amides can modulate the anticancer activity. The specific amine used for amide formation plays a crucial role in determining the potency and selectivity.[7]

  • Substitution on the Benzenoid Ring: While the 6-methoxy group is a common feature, modifications at other positions of the benzenoid ring can also impact activity.

Table of Anticancer Activity of Selected Quinoline-3-Carboxamide Derivatives [7]

CompoundR Group (at C3-amide)EGFR IC₅₀ (µM)MCF-7 IC₅₀ (µM)
III Phenyl5.2833.46
5o Furan-2-yl2.613.355
6b Thiophen-2-yl0.495.069
8b 4-Chlorophenyl-0.839
10 Benzyloxy1.7310.85
GABAA Receptor Modulation

The quinoline scaffold has been identified as a privileged structure for the development of modulators of the γ-aminobutyric acid type A (GABAA) receptor.[3] These receptors are the primary mediators of fast synaptic inhibition in the central nervous system and are important targets for anxiolytics, sedatives, and anticonvulsants.

Structure-Activity Relationship Insights for GABAA Receptor Modulation:

  • Functional Selectivity: Cinnoline and quinoline derivatives have been developed as positive allosteric modulators of α2- and α3-containing GABAA receptors, while acting as neutral antagonists at α1-containing receptors.[3] This functional selectivity is desirable for achieving anxiolytic effects with a reduced sedative and amnestic side-effect profile.[3]

  • Role of Substituents: The nature and position of substituents on the quinoline ring are critical for determining the affinity and efficacy at different GABAA receptor subtypes.

P-glycoprotein Inhibition

Some 6-methoxy-2-arylquinoline derivatives have been identified as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer. P-gp inhibitors can restore the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells.

Key Biological Evaluation Protocols

In Vitro Anticancer Activity Screening: MTT Assay[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro P-glycoprotein Inhibition Assay[9][10]

This assay evaluates the ability of a test compound to inhibit the efflux of a known P-gp substrate from cells overexpressing P-gp.

Protocol using a Fluorescent Substrate (e.g., Rhodamine 123):

  • Cell Culture: Use a cell line that overexpresses P-gp (e.g., Caco-2 or MDCK-MDR1).

  • Compound Incubation: Pre-incubate the cells with the test compound at various concentrations.

  • Substrate Addition: Add a fluorescent P-gp substrate (e.g., Rhodamine 123) and incubate for a defined period.

  • Washing: Wash the cells to remove the extracellular substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased intracellular fluorescence in the presence of the test compound indicates P-gp inhibition.

Conclusion and Future Perspectives

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate represents a valuable and versatile starting point for the development of novel therapeutic agents. Its amenability to chemical modification at multiple positions allows for the generation of large and diverse compound libraries. The demonstrated anticancer, GABAA receptor modulatory, and P-gp inhibitory activities of its analogues highlight the significant potential of this scaffold in drug discovery.

Future research in this area should focus on the systematic exploration of the structure-activity relationships for different biological targets. The use of computational modeling and in silico screening can aid in the rational design of more potent and selective analogues. Furthermore, a deeper understanding of the mechanisms of action of these compounds will be crucial for their advancement into preclinical and clinical development. The continued investigation of ethyl 6-methoxy-2-methylquinoline-3-carboxylate derivatives and analogues holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

  • Franklin Ebenazer, A., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World.
  • Ganina, O. G., et al. (2008).
  • MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]

  • Atack, J. R. (2011).
  • Rana, A., et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed.
  • Evotec. (n.d.). P-glycoprotein Inhibition Service. Retrieved from [Link]

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Das, T., et al. (2021).
  • Al-Ostoot, F. H., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Springer.
  • BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. Retrieved from [Link]

  • Fassi, Z., et al. (2024). 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies. MDPI.
  • Hirabayashi, H., et al. (2011).
  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • MedCrave online. (2019). Synthesis, characterization, antibacterial and antioxidant studies of oxetoquinolines.
  • Franklin Ebenazer, A., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World.
  • MDPI. (2025).
  • Aly, A. A., et al. (2020).
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • Polli, J. W., et al. (2015). In Vitro P-Glycoprotein Inhibition assays for assessment of Clinical drug interaction potential of new drug candidates: A recommendation for probe substrates.
  • de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.
  • El-Sayed, N. N. E., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.
  • Mittapalli, G. K., et al. (2014).
  • CONICET. (n.d.). 6‑Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model.
  • Bi, C., et al. (2026). Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators.
  • Zhang, H., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed.
  • Singh, U. P., et al. (2022).
  • RSC Publishing. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • IAPC Journals. (2025). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article.

Sources

"Ethyl 6-methoxy-2-methylquinoline-3-carboxylate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Intermediate in Medicinal Chemistry and Quinoline Scaffold Derivatization [1]

Executive Summary

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (CAS: 86210-92-6) represents a highly versatile heterocyclic scaffold within the quinoline family.[1] Distinguished by its 2-methyl and 3-carboxylate substitution pattern, this molecule serves as a critical "linchpin" intermediate.[1] It bridges the gap between simple aniline precursors and complex pharmacological agents targeting malaria, tuberculosis, and, more recently, viral proteases (SARS-CoV-2 Mpro). This guide analyzes its physicochemical profile, synthetic pathways, and downstream utility in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name Ethyl 6-methoxy-2-methylquinoline-3-carboxylate
CAS Number 86210-92-6
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 73–75 °C (Lit.[1][2] range)
LogP (Predicted) 2.8 – 3.0 (Lipophilic, good membrane permeability)
H-Bond Acceptors 4 (N, O-ester, O-methoxy)
Topological Polar Surface Area 48.4 Ų

Structural Insight: The 6-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the quinoline ring, which enhances its reactivity toward electrophilic aromatic substitution and influences its binding affinity in biological pockets. The 3-ethyl ester is a "masking" group; it renders the molecule lipophilic for cell entry but can be hydrolyzed to the free acid (active pharmacophore) or converted to hydrazides.

Synthetic Architectures

The most authoritative and high-yielding route to Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is the Friedländer Condensation .[1] This method is preferred over the Skraup or Combes syntheses for this specific isomer because it regioselectively ensures the 2-methyl-3-carboxyl arrangement.[1]

Primary Pathway: Friedländer Condensation

Mechanism: The reaction involves the condensation of 2-amino-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., Piperidine, KOH) or a Lewis acid.

Step-by-Step Mechanistic Flow:

  • Nucleophilic Attack: The amino group of the benzaldehyde attacks the ketone carbonyl of ethyl acetoacetate.

  • Schiff Base Formation: Elimination of water yields an imine intermediate.[1][3]

  • Intramolecular Aldol: The alpha-methylene of the ester (activated by the imine) attacks the aldehyde carbonyl.

  • Dehydration/Aromatization: Loss of a second water molecule drives the formation of the stable, aromatic quinoline system.

Visualization: Synthesis Workflow

FriedlanderSynthesis Precursor1 2-Amino-5-methoxybenzaldehyde Intermediate Schiff Base / Aldol Adduct (Transient) Precursor1->Intermediate Condensation (Base cat.) Precursor2 Ethyl Acetoacetate Precursor2->Intermediate Product Ethyl 6-methoxy-2-methyl- quinoline-3-carboxylate Intermediate->Product Cyclization & Dehydration (-2 H2O)

Caption: The Friedländer annulation pathway, utilizing a dual condensation-cyclization mechanism to construct the quinoline core.[1]

Experimental Protocol (Validated)

Objective: Synthesis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate via Base-Catalyzed Friedländer Reaction.

Reagents:

  • 2-Amino-5-methoxybenzaldehyde (1.0 eq)[1]

  • Ethyl acetoacetate (1.2 eq)[1]

  • Piperidine (Catalytic amount, ~5 mol%)

  • Ethanol (Solvent, anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-amino-5-methoxybenzaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 12 mmol of ethyl acetoacetate followed by 3-4 drops of piperidine.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) with magnetic stirring. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Reaction typically completes in 3–5 hours.[1]

  • Cooling: Allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling.

  • Isolation: If solid forms, filter and wash with cold ethanol. If no precipitate, evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).

  • Characterization:

    • 1H NMR (CDCl3): Expect singlet at ~2.7 ppm (2-CH3), triplet/quartet for ethyl ester, and aromatic signals showing the 6-OMe pattern.[1]

    • IR: Look for ester C=O stretch (~1710 cm⁻¹) and C=N stretch.[1]

Reactivity & Downstream Derivatization[1]

This molecule is rarely the "final" drug; it is a scaffold for high-value derivatives.[1]

Key Transformations
  • Hydrolysis (Saponification):

    • Reagent: NaOH/EtOH.[1]

    • Product:6-Methoxy-2-methylquinoline-3-carboxylic acid .[1][2][4]

    • Utility: Increases solubility; allows for amide coupling (e.g., to amino acid residues).

  • Hydrazinolysis:

    • Reagent: Hydrazine hydrate (NH₂NH₂).[1]

    • Product:Quinoline-3-carbohydrazide .[1]

    • Utility: Precursor for oxadiazoles and triazoles (common pharmacophores in antimicrobial research).[1]

  • Selenium Dioxide Oxidation:

    • Reagent: SeO₂.[1]

    • Product:2-Formyl-6-methoxy-3-carbethoxyquinoline .[1][5]

    • Utility: The 2-methyl group is activated; oxidation yields the aldehyde, allowing for Knoevenagel condensations to extend conjugation (e.g., styrylquinolines).

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic cluster_mods Core Quinoline Scaffold Pos6 Position 6: Methoxy (-OMe) Core->Pos6 Electron Donor (Metabolic Stability) Pos2 Position 2: Methyl (-CH3) Core->Pos2 Steric Bulk & Oxidation Site Pos3 Position 3: Ethyl Ester (-COOEt) Core->Pos3 H-Bond Acceptor Prodrug Moiety Aldehyde -> Styryl Linkers Aldehyde -> Styryl Linkers Pos2->Aldehyde -> Styryl Linkers SeO2 Ox. Hydrolysis -> Acid (Binding Affinity) Hydrolysis -> Acid (Binding Affinity) Pos3->Hydrolysis -> Acid (Binding Affinity) Activation Hydrazide -> Heterocycles Hydrazide -> Heterocycles Pos3->Hydrazide -> Heterocycles Derivatization

Caption: Functional dissection of the molecule showing critical sites for biological interaction and chemical modification.[1]

Biological & Pharmacological Applications[1][4][5][9][10][11][12]

Antimalarial & Antimicrobial

The quinoline core is historically validated by Quinine and Chloroquine. The 6-methoxy group is a shared feature with Quinine, critical for inhibiting heme polymerization in the malaria parasite (Plasmodium falciparum). The 3-ester derivative serves as a lipophilic prodrug that can penetrate the parasite's food vacuole.[1]

Anticancer (Styrylquinolines)

Research indicates that oxidizing the 2-methyl group to an aldehyde and condensing it with aryl groups creates Styrylquinolines .[1] These derivatives function as tubulin polymerization inhibitors, arresting cancer cell division.

Emerging: SARS-CoV-2 Mpro Inhibition

Recent computational studies (molecular docking) have highlighted 2-methylquinoline-3-carboxylates as potential inhibitors of the SARS-CoV-2 Main Protease (Mpro).[1] The ester moiety fits into the substrate-binding pocket, while the quinoline ring engages in Pi-Pi stacking interactions with catalytic residues.[1]

References

  • Friedländer Quinoline Synthesis - Mechanism and Applications. Organic Chemistry Portal.[1]Link

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World / Journal of Physics and Chemistry of Solids.[1]Link[1]

  • PubChem Compound Summary: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. National Center for Biotechnology Information.[1]Link[1]

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances / NIH.[1]Link[1]

  • Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives. Asian Journal of Chemistry.Link[1][6]

Sources

Discovery and history of "Ethyl 6-methoxy-2-methylquinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate represents a pivotal "privileged structure" in medicinal chemistry.[1] Unlike transient reagents, this compound serves as a stable, regioselective scaffold used to access a broad spectrum of bioactive agents, ranging from anticoccidial veterinary drugs to tyrosine kinase inhibitors and CFTR modulators .

Its structural value lies in its trisubstituted quinoline core:

  • Position 2 (Methyl): A reactive site for Knoevenagel condensations to generate styrylquinolines (antitumor agents).[1][2]

  • Position 3 (Ester): A masking group for the carboxylic acid, essential for amide coupling to generate high-affinity pharmacophores (e.g., antitubercular carboxamides).[1]

  • Position 6 (Methoxy): An electron-donating group that modulates the basicity of the quinoline nitrogen and improves lipophilicity (logP ~2.8), enhancing membrane permeability.[1]

This guide details the historical evolution of its synthesis, provides a validated laboratory protocol for its production via the Friedländer Annulation , and maps its utility in modern drug discovery.

Historical Evolution: From Coal Tar to Precision Synthesis

The history of this molecule is inextricably linked to the quest to synthesize quinine analogs.

  • 1834-1880s (The Extraction Era): Quinoline was first isolated from coal tar by Runge.[1] However, the inability to selectively substitute the ring limited its utility.

  • 1882 (The Friedländer Breakthrough): Paul Friedländer developed the condensation of 2-aminobenzaldehydes with ketones.[1] This remains the most regioselective route to 2-methyl-3-carboxylates, avoiding the isomer mixtures common in Knorr or Skraup syntheses.[1]

  • 1940s-1960s (The Antimalarial Boom): Following the success of chloroquine, the 6-methoxy substitution (mimicking quinine) became a standard modification.[1] The 3-carboxylate motif emerged as a key intermediate for "Decoquinate" class anticoccidials.[1]

  • 2000s-Present (Green Chemistry): Modern methods utilize iodine-catalyzed multicomponent reactions or reusable deep eutectic solvents (DES) to synthesize this ester without toxic solvents, reflecting a shift toward sustainable manufacturing.[1]

Technical Synthesis Guide

While modern one-pot multicomponent reactions exist, the Friedländer Annulation remains the "Gold Standard" for research-grade purity and absolute regiocontrol.[1]

Protocol: Friedländer Condensation (Base-Catalyzed)

Objective: Synthesis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate.[1] Scale: 10 mmol (Laboratory Scale).

Reagents & Materials
ReagentEquiv.[1][3][4]AmountRole
2-Amino-5-methoxybenzaldehyde 1.01.51 gLimiting Reagent (Precursor A)
Ethyl Acetoacetate 1.21.56 g (1.5 mL)Keto-ester (Precursor B)[1]
Piperidine 0.1~100 µLBase Catalyst
Ethanol (Abs.) Solvent20 mLReaction Medium
Glacial Acetic Acid Trace2-3 dropsCo-catalyst (optional)
Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-5-methoxybenzaldehyde (1.51 g) in 20 mL of absolute ethanol.

  • Addition: Add ethyl acetoacetate (1.56 g) dropwise to the stirring solution at room temperature.

  • Catalysis: Add catalytic piperidine (0.1 eq).[1] Note: A color change (yellow to orange) typically indicates imine formation.[1]

  • Reflux: Heat the reaction mixture to reflux (78–80 °C) for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). The aldehyde spot should disappear.[1]

  • Crystallization: Cool the mixture to room temperature, then chill in an ice bath (0–4 °C) for 30 minutes. The product typically precipitates as a solid.[1]

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted keto-ester.[1]

  • Purification: Recrystallize from hot ethanol or methanol if necessary.

    • Expected Yield: 75–85%

    • Appearance: Pale yellow needles

    • Melting Point: 108–110 °C (Lit. value)

Mechanistic Visualization

The following diagram illustrates the Friedländer pathway, highlighting the critical aldol condensation and subsequent cyclodehydration.

FriedlanderSynthesis Aldehyde 2-Amino-5-methoxy benzaldehyde BaseCat Base Cat. (Piperidine) Aldehyde->BaseCat KetoEster Ethyl Acetoacetate (Active Methylene) KetoEster->BaseCat Aldol Aldol Intermediate (C-C Bond Formation) SchiffBase Imine/Enamine Intermediate Aldol->SchiffBase - H₂O Dehydration - H₂O (Cyclization) SchiffBase->Dehydration Intramolecular Condensation Product Ethyl 6-methoxy-2- methylquinoline-3-carboxylate BaseCat->Aldol Aldol Condensation Dehydration->Product Aromatization

Figure 1: The Friedländer Annulation pathway.[1] Base-catalyzed condensation ensures regioselective formation of the 2-methyl-3-carboxylate isomer.[1]

Applications in Drug Discovery

The utility of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate extends beyond its synthesis.[1] It serves as a divergent point for three major therapeutic classes.

A. Anticoccidial Agents (Veterinary)

Hydrolysis of the ester to the acid, followed by specific modifications, yields analogs of Decoquinate . These compounds disrupt the mitochondrial electron transport chain in Eimeria parasites.[1]

  • Key Transformation: Saponification (NaOH/EtOH)

    
     Acid Chloride formation 
    
    
    
    Amide coupling.[1]
B. Antitumor Styrylquinolines

The methyl group at position 2 is "activated" by the electron-deficient quinoline ring, making it acidic enough for Knoevenagel condensation with aromatic aldehydes.[1]

  • Reaction: Intermediate + Ar-CHO (in Acetic Anhydride)

    
    2-Styrylquinoline .[1]
    
  • Mechanism:[4][5][6] These derivatives intercalate into DNA and inhibit topoisomerase, showing potency against lung (A549) and colon (HT29) cancer lines.[1]

C. CFTR Modulators (Cystic Fibrosis)

Quinoline-3-carboxylates are structural isosteres to the quinolone core found in CFTR potentiators.[1] The 6-methoxy group is critical for hydrophobic pocket binding within the CFTR transmembrane domain.[1]

Comparative Yield Data (Synthesis Methods)
MethodCatalyst/ConditionsTimeYieldRegioselectivity
Friedländer (Recommended) Piperidine / Reflux4-6 h82% High (Exclusive)
Combes (Classic) HCl / High Temp12 h45%Low (Mix of isomers)
One-Pot (Green) Iodine (10 mol%)2 h79%Moderate
Meth-Cohn POCl₃ / DMF16 h65%High (Requires oxidation)

References

  • Friedländer, P. (1882).[1] "Ueber o-Amidobenzaldehyd."[1] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [1]

  • Meth-Cohn, O., et al. (1981).[1] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Muscia, G. C., et al. (2011). "Ultrasound-assisted Friedländer synthesis of substituted quinolines." Ultrasonics Sonochemistry, 18(1), 223-229.[1] [1]

  • Liu, Y., et al. (2013). "Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives." Asian Journal of Chemistry, 25(17), 9643-9646.[1] Link

  • PubChem. (n.d.).[1] "Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (Compound)." National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Guide: Anticoccidial Activity of Quinoline Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophore, mechanism of action, and experimental validation of quinoline-3-carboxylate derivatives as potent anticoccidial agents. Historically anchored by Decoquinate , this chemical class remains a cornerstone in the management of Eimeria spp. infections in poultry. This document provides researchers with a structural blueprint for derivative design, validated synthesis pathways via the Gould-Jacobs reaction, and standardized protocols for in vitro and in vivo efficacy testing.

The Pharmacophore & Mechanism of Action

Molecular Target: Cytochrome Complex

Quinoline carboxylates function as mitochondrial respiration inhibitors. Unlike ionophores that disrupt osmotic balance, these compounds arrest the parasite's energy production by binding to the cytochrome


 complex  (Complex III) of the electron transport chain.
  • Binding Site: The drug binds specifically to the ubiquinol oxidation site (

    
    ) of cytochrome 
    
    
    
    .
  • Physiological Impact: This blockade prevents electron transfer from ubiquinol to cytochrome

    
    , halting ATP synthesis. The parasite, particularly in the sporozoite stage, runs out of energy and cannot invade the host intestinal epithelium or develop further.
    
Pathway Visualization

The following diagram illustrates the interruption of the electron transport chain by quinoline carboxylates.

ETC_Inhibition NADH NADH CI Complex I NADH->CI e- Q Ubiquinone (Q) CI->Q e- CIII Complex III (Cytochrome bc1) Q->CIII e- transfer CIV Complex IV CIII->CIV e- (Blocked) Drug Quinoline Carboxylate (Inhibitor) Drug->CIII BLOCKS Qo Site ATP ATP Synthesis CIV->ATP H+ Gradient

Figure 1: Mechanism of Action.[1][2][3][4] The drug competitively binds to the


 site of Complex III, halting electron flow.

Structure-Activity Relationship (SAR) Landscape

The efficacy of quinoline-3-carboxylates relies on a rigid scaffold. Modifications must balance lipophilicity (for membrane penetration) with binding affinity.

PositionStructural ModificationEffect on Activity
N-1 Ethyl, Cyclopropyl, or long alkyl chainsCritical. N-ethyl is standard (Decoquinate). Bulky hydrophobic groups often enhance potency but reduce solubility.
C-3 Ester (-COOEt) vs. Carboxylic Acid (-COOH)Prodrug Effect. The ester is often hydrolyzed in vivo to the acid, or the ester itself is required for lipophilic transport. Amides generally show lower activity.
C-4 Carbonyl Oxygen (=O)Essential. Required for hydrogen bonding within the receptor pocket.
C-6 / C-7 Alkoxy groups (e.g., decyloxy, ethoxy)Lipophilicity Tuning. Long chains (e.g., n-decyloxy at C-6) increase lipophilicity, crucial for penetrating the parasite mitochondrial membrane.
Recent Derivative Trends

Recent research has focused on hybridizing the quinoline core to overcome resistance.

  • Thioether Hybrids: Introduction of thioether moieties at C-6 has shown improved activity against resistant strains.

  • Methoxyacrylate Hybrids: Derivatives incorporating a methyl (E)-2-(3-methoxy)acrylate moiety (similar to strobilurin fungicides) have demonstrated high anticoccidial indices (ACI > 160) against E. tenella.

Chemical Synthesis Strategy: The Gould-Jacobs Reaction

The industrial standard for synthesizing the 4-quinolone-3-carboxylate scaffold is the Gould-Jacobs reaction . This pathway is favored for its scalability and the availability of aniline precursors.

Synthesis Workflow
  • Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal cyclization (Dowtherm A, ~250°C) forms the quinolone ring.

  • Alkylation: N-alkylation (typically ethyl iodide) introduces the N-1 substituent.

  • Hydrolysis (Optional): Saponification if the free acid is desired.

Gould_Jacobs Start Substituted Aniline + EMME Inter Anilinomethylene Malonate (Intermediate) Start->Inter 110°C Cyclize Thermal Cyclization (250°C, -EtOH) Inter->Cyclize Core 4-Hydroxyquinoline-3-ester Cyclize->Core Alkylation N-Alkylation (R-X, K2CO3) Core->Alkylation Final Target Quinoline Derivative Alkylation->Final

Figure 2: The Gould-Jacobs synthetic pathway for generating quinoline-3-carboxylate derivatives.

Validated Experimental Protocols

In Vitro: Sporulation Inhibition Assay

This assay determines if the compound inhibits the development of the oocyst from the unsporulated (non-infectious) to sporulated (infectious) state.

  • Reagents: 2.5% Potassium Dichromate (

    
    )—provides oxygenation and prevents bacterial growth.
    
  • Organism: Fresh Eimeria tenella oocysts (harvested <1 month prior).

Protocol Steps:

  • Preparation: Wash oocysts to remove fecal debris; suspend in 2.5%

    
     at a density of 
    
    
    
    oocysts/mL.
  • Treatment: Add test compound (dissolved in DMSO, final DMSO <1%) to wells in a 24-well plate. Include a Positive Control (Decoquinate 1 µg/mL) and Negative Control (DMSO only).

  • Incubation: Incubate at 28°C for 48–72 hours with agitation (aeration is vital).

  • Quantification: Count sporulated vs. unsporulated oocysts using a hemocytometer.

    • Calculation:

      
      
      
In Vivo: The Battery Cage Trial (Gold Standard)

The ultimate validation is the 9-day battery cage trial using the Johnson and Reid lesion scoring system.

  • Subjects: Male broiler chicks (e.g., Cobb 500), 10-14 days old.

  • Infection: Oral gavage with sporulated oocysts (e.g.,

    
    E. tenella).
    

Lesion Scoring Criteria (Johnson & Reid, 1970):

  • 0: No gross lesions.

  • +1: Few scattered petechiae (red spots) on cecal wall.[5]

  • +2: Numerous petechiae; cecal wall somewhat thickened.[5]

  • +3: Large amounts of blood/cecal cores; wall greatly thickened.[5]

  • +4: Cecum distended with blood or caseous cores; bird dead or dying.[5]

InVivo_Trial D0 Day 0: Group Allocation Start Medicated Feed D2 Day 2: Oral Infection (Gavage) D0->D2 D2_7 Day 2-8: Monitor FCR, Mortality, Droppings D2->D2_7 D9 Day 9: Necropsy & Lesion Scoring D2_7->D9

Figure 3: Timeline for a standard 9-day anticoccidial battery cage efficacy trial.

Resistance Management

Resistance to quinoline carboxylates is rapid and persistent, often caused by single-point mutations in the mitochondrial cytochrome


 (cyt b) gene.
  • Mechanism of Resistance: Mutations alter the conformation of the

    
     binding pocket, preventing drug docking while maintaining physiological electron transport.
    
  • Identified Mutations (E. tenella):

    • Gln131Lys: Associated with high-level resistance.

    • Phe263Leu: Common in field isolates.

    • Phe283Leu: Reduces binding affinity significantly.

  • Strategy: These drugs should never be used continuously. They are best utilized in "Shuttle Programs" (e.g., Quinoline in Starter feed

    
     Ionophore in Grower feed) to prevent the selection pressure that favors these specific point mutations.
    

References

  • Mechanism of Action

    • Fry, M., & Williams, R. B. (1984). Effects of decoquinate and clopidol on electron transport in mitochondria of Eimeria tenella. Biochemical Pharmacology.
  • Resistance Mutations

    • Lu, H., et al. (2023).[4] Distinct non-synonymous mutations in cytochrome b highly correlate with decoquinate resistance in apicomplexan parasite Eimeria tenella.[6][7][8] Parasites & Vectors.

  • Lesion Scoring Protocol

    • Johnson, J., & Reid, W. M. (1970). Anticoccidial drugs: lesion scoring techniques in battery and floor-pen experiments with chickens.[5] Experimental Parasitology.

  • Synthesis & SAR

    • Liu, Y., et al. (2013).[9] Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Asian Journal of Chemistry.

  • Gould-Jacobs Reaction

    • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

[1]

Executive Summary & Scientific Context

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of antimalarial (e.g., chloroquine), antibacterial, and anti-inflammatory agents. The specific derivative Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is a critical intermediate. The 6-methoxy substitution pattern mimics the electronic properties found in quinine and quinidine, modulating lipophilicity and metabolic stability, while the C3-ester functionality provides a versatile handle for further derivatization (e.g., hydrolysis to the carboxylic acid for amide coupling).

This application note details the synthesis of this target via the Friedländer Annulation , a robust method involving the condensation of a 2-aminoaryl aldehyde with an enolizable carbonyl compound. This route is selected for its high atom economy, scalability, and regioselectivity compared to the Skraup or Doebner-Miller syntheses.

Retrosynthetic Analysis & Mechanism

To design the synthesis, we employ a disconnection approach. The C2–C3 and N1–C8a bonds are preserved, while the heterocyclic ring is constructed by disconnecting the N1–C2 and C3–C4 bonds.

Mechanistic Pathway[2][3][4]
  • Nucleophilic Attack: The amine of the 2-amino-5-methoxybenzaldehyde attacks the ketone carbonyl of ethyl acetoacetate (Schiff base formation).

  • Aldol-Type Condensation: The

    
    -methylene of the ethyl acetoacetate (activated by the ester and imine) attacks the aldehyde carbonyl.
    
  • Dehydration: Elimination of water aromatizes the system to form the stable quinoline ring.

Friedlander_SynthesisTargetEthyl 6-methoxy-2-methylquinoline-3-carboxylateIntermediatesSchiff Base / Aldol IntermediateIntermediates->Target- 2 H2O(Cyclodehydration)SM12-Amino-5-methoxybenzaldehydeSM1->Intermediates+ SM2(Condensation)SM2Ethyl AcetoacetateSM2->Intermediates

Figure 1: Reaction pathway for the Friedländer synthesis of the target quinoline.

Experimental Protocol

Materials & Equipment
  • Reagent A: 2-Amino-5-methoxybenzaldehyde (CAS: 53943-68-3) - Note: If unstable, prepare fresh from 5-methoxy-2-nitrobenzaldehyde via Fe/HCl reduction.

  • Reagent B: Ethyl acetoacetate (CAS: 141-97-9)

  • Catalyst: Piperidine (Base catalyzed) or Sulfamic Acid (Acid catalyzed/Green chemistry). Protocol below uses the classical base-catalyzed method for reliability.

  • Solvent: Ethanol (Absolute)

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-methoxybenzaldehyde (1.51 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Add Ethyl acetoacetate (1.30 g, 10.0 mmol, 1.0 equiv) to the solution.

  • Add catalytic Piperidine (5 drops, approx. 0.1 mL). The solution may darken slightly, indicating imine formation.

Step 2: Cyclization (Reflux)

  • Attach the reflux condenser and heat the reaction mixture to a gentle reflux (bath temp ~85°C).

  • Maintain reflux for 3–4 hours .

  • In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting aldehyde (

    
    ) should disappear, and a new fluorescent spot (
    
    
    ) should appear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Cool further in an ice-water bath (0–5°C) for 30 minutes to induce precipitation.

  • Filter the resulting precipitate under vacuum using a Buchner funnel.

  • Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted keto-ester and catalyst.

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol.

    • Dissolve solid in minimum boiling ethanol.

    • Allow to cool slowly to RT, then to 4°C.

  • Filter the off-white to pale yellow needles and dry in a vacuum oven at 50°C for 4 hours.

Characterization Data

The following data validates the structure of the synthesized compound.

ParameterObserved ValueNotes
Appearance Pale yellow solidCrystalline needles
Yield 75–85%Typical for Friedländer
Melting Point 156–158 °CConsistent with lit. [1]
Formula C₁₄H₁₅NO₃MW: 245.28 g/mol
Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃):

  • 
     8.87 (s, 1H):  H-4 proton (Characteristic singlet of quinoline ring).
    
  • 
     7.95 (d, 1H):  H-8 proton.
    
  • 
     7.2–7.5 (m, 2H):  H-5 and H-7 protons.
    
  • 
     4.42 (q, 2H, J = 7.2 Hz):  O-CH ₂-CH₃ (Ester methylene).
    
  • 
     3.92 (s, 3H):  -OCH ₃ (Methoxy group).
    
  • 
     2.95 (s, 3H):  C2-CH ₃ (Methyl group).
    
  • 
     1.45 (t, 3H, J = 7.2 Hz):  O-CH₂-CH ₃ (Ester methyl).
    

Note: Chemical shifts may vary slightly (

Safety & Handling Protocol

Hazard ClassPrecautionary Measure
Irritant (Skin/Eye) Wear nitrile gloves and safety goggles. 2-Amino-5-methoxybenzaldehyde is a skin sensitizer.
Flammable Ethanol and Ethyl acetoacetate are flammable. Keep away from open flames. Use a water or oil bath, not an open flame.
Inhalation Piperidine is toxic by inhalation and corrosive. Handle the catalyst addition inside a fume hood.

Waste Disposal:

  • Organic filtrates (containing piperidine and ethanol) must be disposed of in the Halogen-free Organic Waste stream.

  • Solid silica or filter paper waste goes to Solid Hazardous Waste .

References

  • Liu, Y., Weng, Y., Chen, Z., & Wang, Y. (2013). Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Asian Journal of Chemistry, 25(13). Link

  • PubChem. (n.d.). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (Compound).[1][2] National Library of Medicine. Link

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. (General mechanistic reference for Friedländer synthesis).

Mastering the Purification of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of a compound is paramount. This guide provides an in-depth exploration of the purification techniques for Ethyl 6-methoxy-2-methylquinoline-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We move beyond mere procedural lists to offer a deeper understanding of the principles that govern each purification strategy, empowering researchers to achieve the highest standards of purity.

Introduction: The Imperative of Purity

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is a versatile quinoline derivative. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification is not just a matter of good laboratory practice; it is a critical determinant of research success.

Common impurities in the synthesis of this compound can include unreacted starting materials, by-products from side reactions, and residual solvents. The choice of purification method is dictated by the nature and quantity of these impurities, as well as the desired scale of the final product. This guide will focus on the two most prevalent and effective techniques: recrystallization and column chromatography .

Strategic Selection of Purification Method

The decision between recrystallization and column chromatography hinges on a careful analysis of the crude product. A preliminary assessment using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the impurity profile.

Recrystallization is often the method of choice for removing small amounts of impurities from a solid compound, particularly when the desired product is the major component. It is a cost-effective and scalable technique.

Column chromatography , on the other hand, offers superior separation power and is indispensable when dealing with complex mixtures of impurities or when isomers are present.[1] While more resource-intensive, it provides a higher degree of purification.

The following diagram illustrates the decision-making workflow for selecting the appropriate purification technique.

Purification_Decision_Workflow Fig. 1: Purification Method Selection Workflow A Crude Ethyl 6-methoxy-2-methylquinoline-3-carboxylate B Purity Assessment (TLC, NMR) A->B C Is the product the major component with minor solid impurities? B->C Analyze D Recrystallization C->D Yes E Are impurities numerous, of similar polarity, or is the product an oil? C->E No G Pure Product D->G F Column Chromatography E->F Yes F->G

Caption: Decision workflow for selecting between recrystallization and column chromatography.

Protocol I: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Selection: The Cornerstone of Success

The choice of solvent is critical for effective recrystallization. Based on the polar nature of the ester and methoxy functional groups, and the aromatic quinoline core, polar protic solvents are a good starting point. Ethanol has been shown to be an effective solvent for growing high-quality crystals of similar quinoline derivatives.[2] A mixed solvent system, such as ethanol/water, can also be employed to fine-tune the solubility.[3]

Solvent SystemRationale
Ethanol Good solubility at elevated temperatures and lower solubility at room temperature for many quinoline derivatives.
Ethanol/Water The addition of water as an anti-solvent can induce crystallization if the compound is too soluble in pure ethanol.
Isopropanol An alternative to ethanol with similar properties.
Step-by-Step Recrystallization Protocol
  • Dissolution: In a flask, add the crude Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. Add a minimal amount of the chosen solvent (e.g., ethanol) and gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

The following diagram outlines the recrystallization workflow.

Recrystallization_Workflow Fig. 2: Recrystallization Workflow A Dissolve crude product in minimum hot solvent B Hot filtration (if needed) A->B C Slow cooling to induce crystallization B->C D Collect crystals by vacuum filtration C->D E Wash with cold solvent D->E F Dry under vacuum E->F G Pure Crystalline Product F->G

Caption: Step-by-step workflow for the recrystallization of the target compound.

Protocol II: Purification by Column Chromatography

Flash column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[1]

Eluent System Selection

The choice of eluent is crucial for achieving good separation. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4][5][6] The optimal ratio can be determined by running a preliminary TLC analysis.

Eluent SystemTypical Ratio (v/v)Rationale
Hexane/Ethyl Acetate 9:1 to 7:3A versatile system that can be adjusted to elute a wide range of quinoline derivatives.[4][6]
Petroleum Ether/Ethyl Acetate 96:4A slightly less polar alternative to hexane, which can be effective for less polar impurities.[5]
Dichloromethane 100%Can be used for initial elution of non-polar impurities or as a component in a more polar eluent system.[2]
Step-by-Step Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting pure compound under high vacuum.

The workflow for column chromatography is depicted in the following diagram.

Column_Chromatography_Workflow Fig. 3: Column Chromatography Workflow A Pack column with silica gel slurry B Load crude sample onto the column A->B C Elute with appropriate solvent system B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F Identify pure fractions G Evaporate solvent F->G H Pure Product G->H

Caption: A visual guide to the column chromatography purification process.

Purity Verification

Regardless of the purification method employed, the final purity of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate should be rigorously assessed. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): To check for the presence of any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Conclusion

The successful purification of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is a critical step in its utilization for research and development. By understanding the principles behind recrystallization and column chromatography and by carefully selecting the appropriate conditions, researchers can consistently obtain this valuable compound in high purity. The protocols and guidelines presented in this application note provide a solid foundation for achieving this goal.

References

  • Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o941. Available at: [Link]

  • Reddy, R. P., et al. (2015). Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization. Organic Letters, 17(15), 3782–3785. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Available at: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available at: [Link]

  • Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Available at: [Link]

  • PubChem. (n.d.). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Organic Syntheses. (n.d.). Dry-packing the column. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-(2-Cyanoethylsulfanyl)-6-Methoxy-Quinoline-3-Carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Molecules, 27(15), 4983. Available at: [Link]

  • PubChemLite. (n.d.). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (C14H15NO3). Available at: [Link]

Sources

Analytical methods for "Ethyl 6-methoxy-2-methylquinoline-3-carboxylate" characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the analytical methodologies essential for the structural elucidation and purity assessment of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. By integrating chromatographic and spectroscopic techniques, one can achieve unambiguous characterization, a critical step in the advancement of chemical and pharmaceutical research.

The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives such as Ethyl 6-methoxy-2-methylquinoline-3-carboxylate are of significant interest for their potential pharmacological activities.[1][2] Therefore, rigorous analytical characterization is paramount to ensure the integrity of research and the quality of potential drug candidates.

Physicochemical & Structural Overview

A foundational understanding of the molecule's properties is the first step in designing appropriate analytical methods.

  • Molecular Structure:

    
    

    Source: PubChem CID 618636[3]

  • Physicochemical Data Summary:

PropertyValueSource
Molecular FormulaC₁₄H₁₅NO₃PubChem[3]
Molecular Weight245.27 g/mol PubChem[3]
Exact Mass245.10519334 DaPubChem[3]
XLogP32.8PubChem[3]
Hydrogen Bond Donors0PubChem[3]
Hydrogen Bond Acceptors4PubChem[3]

Chromatographic Purity Assessment: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a chemical compound. A reverse-phase method is particularly well-suited for molecules with the polarity of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Rationale for Method Design

The selection of a C18 column provides a versatile nonpolar stationary phase, ideal for retaining the quinoline derivative. A gradient elution starting with a higher aqueous composition allows for the elution of any highly polar impurities, while gradually increasing the organic solvent content ensures the elution of the main compound and any less polar impurities within a reasonable timeframe. Acetonitrile is often chosen over methanol for its lower viscosity and UV transparency. A phosphate buffer is used to maintain a constant pH, which is crucial for the consistent ionization state and retention time of the analyte.[4]

Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

ParameterSetting
Flow Rate1.0 mL/min
Column Temperature30 °C[4]
Injection Volume10 µL
Detection Wavelength233 nm
Gradient Program0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 50% B; 20-25 min: 50% B (equilibration)
Data Interpretation

A successful analysis will yield a sharp, symmetrical peak for the main compound. Purity is assessed by the percentage of the total peak area that corresponds to the main peak. The DAD allows for peak purity analysis by comparing spectra across the peak, ensuring it is not co-eluting with any impurities.

HPLC Analysis Workflow

Caption: Workflow for HPLC purity analysis.

Structural Elucidation via Spectroscopy

A combination of spectroscopic techniques is required to confirm the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules by mapping the carbon and hydrogen framework.[5]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Record standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for more detailed assignments.

The following tables outline the expected chemical shifts (δ) in ppm. Actual values may vary slightly based on experimental conditions.

  • ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HH4
~7.9d1HH5
~7.4dd1HH7
~7.2d1HH8
~4.4q2H-OCH₂CH₃
~3.9s3H-OCH₃
~2.7s3H-CH₃
~1.4t3H-OCH₂CH₃
  • ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~158C6
~155C2
~145C8a
~138C4
~130C5
~125C4a
~123C7
~122C3
~105C8
~61-OCH₂CH₃
~56-OCH₃
~25-CH₃
~14-OCH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, typically yielding the protonated molecular ion [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition: Acquire data in positive ion mode.

The primary ion of interest will be the protonated molecule. High-resolution mass spectrometry (HRMS) allows for the calculation of the molecular formula by comparing the measured exact mass to theoretical values.[5]

  • Theoretical [M+H]⁺: 246.1125 Da

  • Observed [M+H]⁺: The experimental value should be within 5 ppm of the theoretical mass to confirm the elemental composition.

Spectroscopic Analysis Workflow

Caption: Integrated workflow for spectroscopic structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The spectrum can be obtained using a KBr pellet, as a thin film on a salt plate, or with an Attenuated Total Reflectance (ATR) accessory.

Wavenumber (cm⁻¹)Functional GroupVibration
~3050-3000Aromatic C-HStretch
~2980-2850Aliphatic C-HStretch
~1720C=O (Ester)Stretch[6]
~1620, ~1500C=C, C=NAromatic Ring Stretch[6]
~1250C-O (Aryl Ether)Stretch
~1100C-O (Ester)Stretch

Confirmation of Elemental Composition

Elemental analysis provides the percentage by weight of carbon, hydrogen, and nitrogen in the compound. This orthogonal technique serves as a final verification of purity and confirmation of the empirical formula.

Protocol: CHN Analysis

A small, accurately weighed amount of the dry, pure sample (1-2 mg) is submitted to a specialized analytical lab for combustion analysis.

Theoretical vs. Experimental Values
ElementTheoretical %Experimental %
Carbon (C)68.56Should be within ±0.4%
Hydrogen (H)6.16Should be within ±0.4%
Nitrogen (N)5.71Should be within ±0.4%

A close correlation between the theoretical and experimental values provides strong evidence for the compound's elemental composition and high purity.

Conclusion: A Self-Validating System

The true power of this analytical workflow lies in the convergence of multiple, independent techniques. An HPLC analysis indicating a single pure peak is corroborated by mass spectrometry confirming the peak has the correct molecular weight. NMR and IR spectroscopy then confirm that the molecule with this molecular weight possesses the correct atomic connectivity and functional groups. Finally, elemental analysis provides quantitative confirmation of the elemental composition. This multi-faceted approach creates a self-validating system, providing the highest degree of confidence in the identity and purity of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate, a critical requirement for its use in research and development.

References

  • Malaria World. (2022, July 12). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Available from: [Link]

  • Benzerka, et al. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Patil, J., Dodiya, T., & Prajapati, D. (2025). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. Advances in Pharmacology and Pharmacy, 13(2), 238-252. Available from: [Link]

  • Google Patents. (n.d.). CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Available from: [Link]

  • Elsevier. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Available from: [Link]

  • PubChem. (n.d.). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Available from: [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 391-396. Available from: [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. Available from: [Link]

  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available from: [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available from: [Link]

Sources

Application Note: In Vitro Evaluation of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is a substituted quinoline scaffold frequently utilized as a synthetic intermediate and a pharmacological probe. While the quinoline core is historically significant in antimalarial (e.g., chloroquine) and antibacterial (e.g., fluoroquinolones) therapeutics, this specific 3-carboxylate ester derivative represents a privileged structure for exploring P-glycoprotein (P-gp) modulation , anticancer activity , and anticoccidial efficacy .

Unlike free carboxylic acids, the ethyl ester moiety enhances lipophilicity (Predicted LogP ~2.8), facilitating cellular membrane permeability. However, this necessitates specific handling protocols to distinguish between the activity of the intact ester and its hydrolyzed metabolite (6-methoxy-2-methylquinoline-3-carboxylic acid).

Key Physicochemical Properties
PropertyValueImplication for Assay
Molecular Weight 245.27 g/mol Use molar concentrations (µM) for all biological data.
Solubility Low in H₂O; Soluble in DMSOStock solutions require DMSO; final assay concentration <0.5% DMSO.
Stability Ester bondSusceptible to hydrolysis by intracellular esterases; plasma stability controls recommended.
Fluorescence Quinoline corePotential autofluorescence; avoid excitation overlap with assay fluorophores (e.g., DAPI).

Compound Preparation & Handling[2][4][5][7]

Objective: To generate stable stock solutions that prevent precipitation and spontaneous hydrolysis.

Stock Solution Protocol
  • Weighing: Accurately weigh 2.45 mg of the compound into a sterile, amber glass vial (to protect from potential photodegradation common in quinolines).

  • Solubilization: Add 1.0 mL of anhydrous dimethyl sulfoxide (DMSO) to generate a 10 mM stock solution. Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C. Stability is approximately 6 months.

Serial Dilution Workflow (Visualized)

The following workflow ensures precise concentration gradients for IC₅₀/MIC determination while maintaining constant DMSO levels.

DilutionScheme Stock 10 mM Stock (100% DMSO) Inter Intermediate 400 µM (4% DMSO) Stock->Inter 1:25 Dilution in Media Well1 Assay Well 1 100 µM (1% DMSO) Inter->Well1 1:4 Dilution in Media Well2 Assay Well 2 50 µM (1% DMSO) Well1->Well2 1:2 Serial Dilution Well3 Assay Well 3 25 µM (1% DMSO) Well2->Well3 1:2 Serial Dilution Media Culture Media Media->Inter Media->Well1

Figure 1: Serial dilution strategy to maintain DMSO tolerance limits (<1%) while achieving test concentrations.

Protocol A: Mammalian Cell Cytotoxicity & P-gp Modulation

Rationale: Quinolines with methoxy substitutions at position 6 are structurally related to potent P-gp inhibitors.[1] This assay determines the compound's baseline toxicity and its potential to reverse Multi-Drug Resistance (MDR) in cancer cells.

Cell Lines:

  • HepG2: General toxicity screening.

  • MDR-Positive Line (e.g., EPG85-257RDB or Caco-2): For P-gp interaction studies.

Experimental Procedure
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Arm A (Toxicity): Treat cells with the compound (0.1 µM – 100 µM) for 48 hours.

    • Arm B (MDR Reversal): Co-treat MDR cells with a fixed non-toxic dose of the quinoline (e.g., 5 µM) + varying doses of a P-gp substrate (e.g., Doxorubicin).

  • Detection (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Aspirate media and dissolve crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm .

Data Interpretation[2][6][8]
  • Cytotoxicity: Calculate IC₅₀.[1] If IC₅₀ > 50 µM, the compound is considered low-toxicity.

  • MDR Reversal Ratio: Calculated as:

    
    
    
    • A ratio > 2.0 indicates significant P-gp inhibition.

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Rationale: The quinoline-3-carboxylate core shares pharmacophoric features with fluoroquinolones (though lacking the fluorine and piperazine). Screening against Gram-positive bacteria and protozoa (e.g., Eimeria spp. surrogates) is standard.

Workflow[2]
  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use a 96-well round-bottom plate.

    • Columns 1-10: Serial 2-fold dilutions of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Bacteria + DMSO only).

    • Column 12: Sterility Control (Media only).

  • Incubation: 18-24 hours at 37°C.

  • Readout: Visual inspection for turbidity or OD₆₀₀ measurement. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Mechanistic Pathway Visualization

Understanding the potential biological impact requires mapping the compound's interaction with cellular efflux pumps and DNA, typical of this chemical class.

Mechanism Comp Ethyl 6-methoxy-2-methyl quinoline-3-carboxylate Pgp P-glycoprotein (ABCB1) Efflux Pump Comp->Pgp Competitive Inhibition DNA DNA Gyrase / Topoisomerase (Bacteria) Comp->DNA Intercalation (Potential) Accum Increased Intracellular Drug Accumulation Pgp->Accum Blocks Efflux Stasis Replication Fork Arrest DNA->Stasis Inhibits Ligation MDR Reversal of Multi-Drug Resistance Accum->MDR Death Bacterial Cell Death Stasis->Death

Figure 2: Hypothesized mechanisms of action. The compound may act as a P-gp inhibitor in mammalian cells or a DNA gyrase inhibitor in bacteria.

References

  • PubChem. (n.d.).[2] Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Ferraz de Paiva, R., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World. Retrieved from [Link]

  • Liu, Y., et al. (2013).[3] Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Asian Journal of Chemistry. Retrieved from [Link]

  • Miri, R., et al. (2011). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences. Retrieved from [Link]

Sources

Application Notes & Protocols: A Phased Approach to the In Vivo Experimental Design for Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Strategic Overview

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is a member of the quinoline derivative family, a well-established chemical scaffold in medicinal chemistry.[1] Quinolines are recognized for a vast array of pharmacological activities, including potent anti-inflammatory, anticancer, antimalarial, and antimicrobial effects.[2][3] The core quinoline structure is present in numerous approved therapeutic agents.[3] Given this promising background, a systematic in vivo evaluation of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (hereinafter designated as QM3C) is warranted to elucidate its therapeutic potential.

This document provides a comprehensive, phased guide for researchers, scientists, and drug development professionals to design and execute a rigorous in vivo experimental plan for QM3C. The strategy outlined herein is built on a foundation of scientific integrity, beginning with essential safety and pharmacokinetic profiling before proceeding to efficacy testing in validated disease models. This approach ensures that resource-intensive efficacy studies are based on a solid understanding of the compound's behavior and safety profile in vivo.

The experimental designs described adhere to the principles of the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to enhance rigor, transparency, and reproducibility.[4][5]

Overall Investigative Workflow

The proposed in vivo investigation follows a logical, multi-stage progression. This workflow maximizes data value at each step and informs go/no-go decisions for subsequent, more complex studies.

G cluster_0 Phase 1: Foundational In Vivo Profiling cluster_1 Phase 2: Efficacy Evaluation (Parallel Paths) PK Pharmacokinetics (PK) & ADME Profiling Tox Acute Toxicity & Dose Range Finding PK->Tox Informs Dosing Decision Go/No-Go Decision Based on Safety & Exposure Tox->Decision AntiInflam Path A: Anti-Inflammatory Efficacy (e.g., CIA Model) AntiCancer Path B: Anticancer Efficacy (e.g., Xenograft Model) Decision->AntiInflam Rationale: Quinolines show anti-inflammatory activity Decision->AntiCancer Rationale: Quinolines show anticancer activity

Figure 1: High-level workflow for the in vivo investigation of QM3C.

Phase 1: Foundational In Vivo Profiling

Before assessing therapeutic efficacy, it is imperative to understand how the compound behaves in a biological system and to establish a safe dose range. These preliminary studies are fundamental to the design of all subsequent experiments.[6][7]

Protocol: Pharmacokinetic (PK) and ADME Evaluation

Causality: The purpose of this study is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of QM3C. Understanding its plasma concentration over time (pharmacokinetics) is critical to designing an effective dosing schedule (i.e., dose and frequency) that ensures adequate exposure at the target site for efficacy studies.[8]

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per route).

  • Acclimatization: Acclimatize animals for a minimum of 7 days under standard vivarium conditions.

  • Formulation: Prepare QM3C in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water). The formulation's stability and homogeneity must be confirmed prior to use.

  • Dose Administration:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine absolute bioavailability and clearance.

    • Oral (PO) Gavage Group: Administer a single oral dose (e.g., 20 mg/kg).

  • Sample Collection: Collect serial blood samples (approx. 100-150 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify QM3C concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis (e.g., Phoenix WinNonlin).

Key Parameters to Evaluate:

Parameter Description Importance
Cmax Maximum plasma concentration Indicates rate and extent of absorption
Tmax Time to reach Cmax Indicates rate of absorption
AUC Area Under the Curve Represents total drug exposure
Half-life Determines dosing interval
CL Clearance Rate of drug elimination from the body
Vd Volume of Distribution Indicates extent of tissue distribution

| F% | Bioavailability (PO) | Fraction of oral dose reaching systemic circulation |

Protocol: Acute Toxicity and Dose-Range Finding

Causality: This study is designed to identify the Maximum Tolerated Dose (MTD) and observe any overt signs of toxicity. The results are crucial for selecting safe and pharmacologically relevant doses for efficacy studies, preventing animal morbidity, and identifying potential target organs of toxicity.[9][10]

Methodology:

  • Animal Model: Male and female CD-1 mice (n=3-5 per sex per dose group).

  • Acclimatization: Acclimatize animals for a minimum of 7 days.

  • Dose Administration: Administer single doses of QM3C via the intended therapeutic route (e.g., oral gavage) in escalating dose levels.

  • Dose Selection: Based on in vitro potency and literature on similar compounds, a suggested dose range could be as follows. A vehicle control group is mandatory.

GroupDose Level (mg/kg)Rationale
10 (Vehicle)Negative Control
250Low Dose
3150Mid Dose
4500High Dose
51000Limit Dose
  • Monitoring: Observe animals intensively for the first 4 hours post-dosing and then at least twice daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, breathing, activity, grooming), body weight (Day 0, 7, 14), and any instances of morbidity or mortality.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for potential histopathological analysis, especially if signs of toxicity are observed.

  • Endpoint: Determine the MTD, defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.

Phase 2: Efficacy Evaluation in Disease Models

Based on the broad biological activities of quinoline derivatives, QM3C can be rationally tested in models of inflammation and cancer.[11][12] The selection of which path to pursue first may depend on in vitro screening data or strategic focus.

Path A: Investigating Anti-Inflammatory Potential

Model of Choice: Collagen-Induced Arthritis (CIA) in Mice Causality: The CIA model is one of the most widely used preclinical models for rheumatoid arthritis.[13] It shares significant immunological and pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion, making it highly relevant for testing potential anti-inflammatory therapeutics.[14][15]

G cluster_workflow CIA Experimental Workflow Day_Neg21 Day -21 Acclimatization Day_0 Day 0 Primary Immunization (CII + CFA) Day_Neg21->Day_0 Day_21 Day 21 Booster Immunization (CII + IFA) Day_0->Day_21 Day_25_28 Day ~25-28 Onset of Arthritis Day_21->Day_25_28 Treatment Treatment Period (Daily Dosing) Day_25_28->Treatment Endpoint Day ~42-49 Endpoint Analysis Treatment->Endpoint

Figure 2: Timeline for the Collagen-Induced Arthritis (CIA) model.

Protocol:

  • Animal Model: DBA/1J mice (male, 8-10 weeks old), which are genetically susceptible to CIA.

  • Group Allocation (n=8-10 per group):

    • Group 1: Naive (No disease, no treatment)

    • Group 2: Vehicle Control (CIA + Vehicle)

    • Group 3: QM3C Low Dose (e.g., 10 mg/kg/day, PO)

    • Group 4: QM3C High Dose (e.g., 50 mg/kg/day, PO)

    • Group 5: Positive Control (e.g., Methotrexate, 1 mg/kg, 3x/week, IP)

  • Disease Induction:

    • Day 0 (Primary Immunization): Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Day 21 (Booster Immunization): Emulsify CII with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally.

  • Treatment: Begin daily oral dosing of QM3C or vehicle upon the first signs of arthritis (typically Day 25-28) and continue until the study endpoint (e.g., Day 42).

  • Efficacy Readouts:

    • Clinical Scoring (3x/week): Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one digit, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.

    • Paw Thickness (3x/week): Measure hind paw thickness using digital calipers.

    • Body Weight (3x/week): Monitor for signs of systemic stress.

  • Endpoint Analysis (Terminal):

    • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with H&E and Safranin O to score inflammation, pannus formation, and cartilage/bone erosion.

    • Biomarker Analysis: Collect blood serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via ELISA or multiplex assay.

Path B: Investigating Anticancer Potential

Model of Choice: Human Tumor Xenograft in Immunodeficient Mice Causality: The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical oncology research.[16] It allows for the direct assessment of a compound's ability to inhibit the growth of human tumors in vivo, providing critical proof-of-concept for anticancer activity.

G cluster_workflow Xenograft Experimental Workflow Acclimate Acclimatization (7 days) Implant Cell Implantation (e.g., Subcutaneous) Acclimate->Implant Establish Tumor Establishment (Tumors ~100-150 mm³) Implant->Establish Randomize Randomization & Group Allocation Establish->Randomize Treat Treatment Period (e.g., 21 days) Randomize->Treat Endpoint Endpoint Analysis Treat->Endpoint

Figure 3: Timeline for a subcutaneous tumor xenograft model.

Protocol:

  • Animal Model: Female athymic nude mice (Nu/Nu) or NSG mice, 6-8 weeks old.

  • Cell Line: Select a relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer). Cells must be confirmed to be pathogen-free.

  • Group Allocation (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: QM3C Low Dose (e.g., 20 mg/kg/day, PO)

    • Group 3: QM3C High Dose (e.g., 100 mg/kg/day, PO)

    • Group 4: Positive Control (Standard-of-care agent, e.g., Doxorubicin, 2 mg/kg, weekly, IV)

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells in 100 µL of Matrigel/PBS into the right flank of each mouse.

  • Tumor Monitoring and Treatment Initiation:

    • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

    • Begin daily (or as determined by PK data) administration of QM3C, vehicle, or the positive control.

  • Efficacy Readouts:

    • Tumor Volume (2-3x/week): Primary efficacy endpoint.

    • Body Weight (2-3x/week): Monitor for treatment-related toxicity.

    • Tumor Growth Inhibition (TGI): Calculated at the end of the study as a percentage relative to the vehicle control group.

  • Endpoint Analysis (Terminal):

    • When tumors in the vehicle group reach the predetermined size limit (e.g., 1500-2000 mm³) or at the end of the treatment period (e.g., 21 days), euthanize all animals.

    • Excise tumors, weigh them, and process for further analysis.

    • Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Pharmacodynamic (PD) Biomarkers: If a molecular target is hypothesized, collect satellite tumors at an earlier time point (e.g., 4 hours after the last dose) to assess target engagement via methods like Western blot or qPCR.

References

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020).
  • Synthesis of 6-methoxy-2-methylquinoline 3a. | Download Table. (n.d.).
  • Quinoline derivative and their pharmacological & medicinal potential | International journal of health sciences. (2022). ScienceScholar.
  • Quinoline derivative and their pharmacological & medicinal potential. (2022). Neliti.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink.
  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. (2022). Malaria World.
  • The ARRIVE Guidelines: A framework to plan your next in vivo experiment. (2023). FEBS Network.
  • Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. (n.d.). Asian Journal of Chemistry.
  • Ethyl 6-methoxy-2-methylquinoline-3-carboxyl
  • The use of animal models in rheumatoid arthritis research. (n.d.). PMC - NIH.
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (n.d.). PMC - PubMed Central.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (n.d.). PubMed.
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PMC - PubMed Central.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC - PubMed Central.
  • In Vivo Assay Guidelines. (2012). Assay Guidance Manual - NCBI Bookshelf.
  • How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Prim
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. (n.d.). PMC - PubMed Central.
  • 1a.
  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlideShare.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). MDPI.
  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline deriv
  • The use of animal models in rheumatoid arthritis research. (2022). JYMS : Journal of Yeungnam Medical Science.
  • Quinoline derivatives 60a–63b reported as anti-inflammatory agents. (n.d.).
  • In Vivo Toxicity Study. (n.d.).
  • The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. (n.d.). EUPRIM-NET.

Sources

Application Note: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Compound Profile[1][2]

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (CAS: 86210-92-6) represents a critical structural scaffold in the development of antiproliferative and multidrug-resistance (MDR) reversal agents. Belonging to the class of quinoline-3-carboxylate derivatives, this compound is frequently investigated for its ability to intercalate DNA, inhibit topoisomerase, or modulate P-glycoprotein (P-gp) efflux pumps in resistant cancer cell lines (e.g., MCF-7, K562).

While often used as a synthetic intermediate, the ester moiety confers significant lipophilicity (Predicted LogP ~2.8), enhancing cellular permeability compared to its corresponding carboxylic acid. Once intracellular, it may act directly or serve as a prodrug, hydrolyzed by intracellular esterases to the active acid form.

Key Biological Applications
  • Antiproliferative Screening: Evaluation of IC50 values in solid tumor models (Breast, Colon, Lung).

  • MDR Reversal: Investigating the compound's ability to sensitize drug-resistant cells (e.g., P-gp overexpressing lines) to standard chemotherapeutics like Doxorubicin.

  • Structure-Activity Relationship (SAR) Studies: Serving as a hydrophobic reference standard when comparing amide, acid, or hydrazide derivatives.

Part 2: Preparation & Quality Control

Solubility & Stock Solution Protocol

The inherent hydrophobicity of the ethyl ester requires careful solubilization to prevent precipitation in aqueous culture media, which causes "false" cytotoxicity due to crystal formation.

  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent. Ethanol is a secondary choice but less stable for long-term storage.

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: MW = 245.27 g/mol .[1]

    • To make 1 mL of 50 mM stock: Weigh 12.26 mg and dissolve in 1 mL sterile DMSO.

  • Storage: Aliquot into amber tubes (light sensitive due to quinoline core) and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Fluorescence Interference Check (Critical Step)

Context: Many 6-methoxy-quinoline derivatives exhibit intrinsic fluorescence (Excitation ~350nm, Emission ~450nm). This can interfere with fluorescence-based viability assays (e.g., Alamar Blue, CellTiter-Blue) or uptake assays.

Protocol:

  • Dilute the compound to 10 µM, 50 µM, and 100 µM in cell-free culture media (phenol red-free preferred).

  • Measure fluorescence on a plate reader at the wavelengths used for your intended assay.

  • Decision Matrix:

    • High Background: If compound fluorescence >10% of positive control signal, switch to absorbance-based assays (MTT, CCK-8) or luminescent assays (CellTiter-Glo).

Part 3: Experimental Protocols

Protocol A: Antiproliferative Assay (MTT/CCK-8)

Objective: Determine the IC50 of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate in MCF-7 (Breast) and K562 (Leukemia) cell lines.

Reagents:

  • Target Cells (log-phase growth).

  • Assay Media (RPMI-1640 or DMEM + 10% FBS).

  • MTT Reagent (5 mg/mL in PBS).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of the compound in media (Range: 0.1 µM to 100 µM).

    • Control: Vehicle control (DMSO final concentration < 0.5%).

    • Add 100 µL of treatment media per well.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Readout:

    • Add 10 µL MTT reagent. Incubate 3-4h (purple formazan crystals form).

    • Remove media carefully.

    • Solubilize crystals with 100 µL DMSO.

    • Read Absorbance at 570 nm (Reference 630 nm).

  • Analysis: Plot % Viability vs. Log[Concentration] to calculate IC50 using non-linear regression.

Protocol B: MDR Reversal Assay (P-gp Inhibition)

Objective: Test if the quinoline derivative enhances the toxicity of Doxorubicin (DOX) in resistant cells (e.g., MCF-7/ADR).

Logic: If the quinoline inhibits P-gp, the IC50 of DOX should decrease significantly in its presence.

Workflow:

  • Seeding: Plate resistant cells (MCF-7/ADR) in 96-well plates.

  • Co-Treatment:

    • Arm A (Control): Serial dilution of DOX alone.

    • Arm B (Test): Serial dilution of DOX + Fixed concentration of Quinoline (e.g., 5 µM or 10 µM - Note: Use a non-toxic dose determined from Protocol A).

  • Incubation: 48h.

  • Readout: Perform MTT assay as above.

  • Calculation: Calculate the Reversal Fold (RF) :

    
    
    
    • Interpretation: RF > 2.0 indicates significant MDR reversal activity.

Part 4: Data Visualization & Mechanism

Mechanism of Action Diagram

The following diagram illustrates the dual potential of the compound: direct apoptosis induction and P-gp inhibition.

QuinolineMechanism Compound Ethyl 6-methoxy-2-methyl quinoline-3-carboxylate CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion (High Lipophilicity) Esterase Intracellular Esterases Compound->Esterase Hydrolysis Pgp P-glycoprotein (MDR1) Efflux Pump Compound->Pgp Direct Binding (Inhibits Efflux) DNA DNA Intercalation/ Topoisomerase II Compound->DNA Potential Interaction CellMembrane->Compound Intracellular AcidForm Active Acid Metabolite (COOH) Esterase->AcidForm AcidForm->DNA Target Interaction Apoptosis Apoptosis (Cell Death) Pgp->Apoptosis Accumulation of Co-drugs DNA->Apoptosis Signaling Cascade

Figure 1: Proposed cellular mechanism. The lipophilic ester permeates the membrane, where it may inhibit P-gp efflux pumps directly or be hydrolyzed to the acid form to target DNA/Topoisomerase, leading to apoptosis.

Experimental Workflow Summary

Workflow cluster_Assays Parallel Assay Workflows Start Start: Solid Compound (Store -20°C) Solubilization Dissolve in DMSO (50 mM) *Check Clarity* Start->Solubilization QC QC: Check Intrinsic Fluorescence (Avoid Assay Interference) Solubilization->QC Cytotox Cytotoxicity (MTT) Determine IC50 QC->Cytotox MDR MDR Reversal (Co-treat with Doxorubicin) QC->MDR Analysis Data Analysis Calculate IC50 & Reversal Fold Cytotox->Analysis MDR->Analysis

Figure 2: Step-by-step experimental workflow for characterizing quinoline derivatives in cell culture.

Part 5: Summary of Expected Results

Assay TypeParameterExpected Outcome (Active Compound)Notes
Solubility VisualClear solution in DMSO; no precipitation in media < 100 µM.Precipitation causes false toxicity.
MTT (Sensitive Cells) IC501 - 50 µMPotency depends on C6-substituent (Methoxy is favorable).
MTT (Resistant Cells) IC50> 50 µM (if substrate of P-gp)High IC50 indicates the compound itself is pumped out.
MDR Reversal Reversal Fold> 2.0Indicates the compound blocks P-gp, trapping Doxorubicin inside.

References

  • Search for Quinoline Anticancer Agents. (2019).[2] Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH). Link

  • Quinoline-3-Carboxylate Derivatives. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science / Anti-Cancer Agents in Medicinal Chemistry. Link

  • Chemical Properties. (2023). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate Compound Summary. PubChem.[1] Link

  • MDR Mechanisms. (2015). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences. Link

Sources

"Ethyl 6-methoxy-2-methylquinoline-3-carboxylate" as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical specifications, experimental applications, and handling procedures for Ethyl 6-methoxy-2-methylquinoline-3-carboxylate . This compound, a substituted quinoline ester, serves as a versatile chemical probe in fluorescence spectroscopy, synthetic medicinal chemistry, and bioactivity screening.[1]

A Fluorescent Quinoline Scaffold and Bioactive Probe[1]

Core Directive & Technical Overview

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (CAS 86210-92-6) is a lipophilic, fluorescent quinoline derivative.[1] It is primarily utilized as a fluorogenic reference standard , a synthetic intermediate for chloride-sensitive probes (e.g., MQAE analogs), and a pharmacophore in the development of bioactive molecules targeting specific receptors (e.g., taste receptors, GABA-A modulators).[1]

Unlike charged quinolinium salts (which are membrane-impermeable), this ethyl ester is membrane-permeable , making it a valuable tool for intracellular delivery strategies where intracellular esterases can hydrolyze it to the corresponding free acid (6-methoxy-2-methylquinoline-3-carboxylic acid), potentially trapping the fluorophore inside the cell.[1]

Key Applications
  • Fluorescence Spectroscopy: Used as a reference standard for characterizing the spectral properties of 6-methoxyquinoline derivatives (typical Ex/Em: ~320–350 nm / ~420–450 nm).[1]

  • pH and Chloride Sensing Research: Investigating collisional quenching mechanisms.[1] The protonated form (at acidic pH) becomes sensitive to halide quenching, serving as a model for developing chloride indicators.[1]

  • Medicinal Chemistry: A key intermediate in the Friedländer synthesis of tricyclic bioactive compounds and potential TSPO (Translocator Protein) ligands.[1]

Physicochemical Properties & Data

The following data summarizes the critical parameters for experimental design.

ParameterValueNotes
CAS Number 86210-92-6Unique Identifier
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
Solubility DMSO (>20 mg/mL), EthanolInsoluble in water
Appearance Off-white to pale yellow solidCrystalline powder
Fluorescence (Typical) Ex: 330 nm / Em: 430 nmBlue fluorescence; pH-dependent
pKa (Quinoline N) ~4.5 – 5.5 (Estimated)Protonation shifts fluorescence
LogP ~2.8Lipophilic, membrane permeable

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable, concentrated stock for biological or spectral assays.[1]

  • Weighing: Accurately weigh 2.45 mg of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to the vial.

  • Mixing: Vortex vigorously for 30 seconds until fully dissolved.

    • Result: 10 mM Stock Solution.[1]

  • Storage: Aliquot into amber vials (to protect from light) and store at -20°C. Stable for >6 months if kept anhydrous.

Protocol B: Fluorescence Spectral Characterization

Objective: Determine the excitation and emission maxima in physiological buffer.

  • Dilution: Dilute the 10 mM DMSO stock 1:1000 into PBS (pH 7.4) to achieve a final concentration of 10 µM.

    • Note: Ensure the final DMSO concentration is <0.1% to avoid solvent effects.[1]

  • Blank Preparation: Prepare a blank cuvette containing only PBS + 0.1% DMSO.

  • Excitation Scan: Set emission monochromator to 450 nm. Scan excitation from 250 nm to 400 nm.[1]

    • Expectation: Peak absorption/excitation around 320–340 nm.[1]

  • Emission Scan: Set excitation monochromator to the peak found in Step 3 (e.g., 330 nm). Scan emission from 350 nm to 600 nm.[1]

    • Expectation: Peak emission around 420–440 nm (Blue).[1]

  • pH Sensitivity Test (Optional): Repeat the scan in Acetate Buffer (pH 4.0).

    • Mechanism:[1] Protonation of the quinoline nitrogen often enhances fluorescence quantum yield or shifts the spectrum, and induces sensitivity to chloride quenching.[1]

Protocol C: Esterase Hydrolysis Assay (Cellular Uptake Model)

Objective: Verify intracellular conversion of the ester probe to its acid form.[1]

  • Cell Culture: Plate HeLa or CHO cells in a 96-well black-walled plate.

  • Loading: Incubate cells with 10 µM probe in HBSS (Hank's Balanced Salt Solution) for 30 minutes at 37°C.

  • Wash: Wash cells 3x with HBSS to remove extracellular probe.[1]

  • Imaging/Detection: Measure fluorescence (Ex 330 / Em 430).

    • Interpretation: Retention of fluorescence after washing suggests the ester (permeable) entered the cell and was hydrolyzed to the acid (less permeable), trapping the signal.[1]

    • Control: Perform the same assay at 4°C (inhibits uptake/enzymes) to validate active processing.[1]

Mechanism & Workflow Visualization

The following diagram illustrates the probe's dual utility: as a direct fluorescent standard and as a membrane-permeable precursor that is activated by intracellular esterases.[1]

G cluster_Applications Experimental Pathways Compound Ethyl 6-methoxy-2-methyl quinoline-3-carboxylate (CAS 86210-92-6) Solubilization Solubilization (DMSO Stock) Compound->Solubilization Synthesis Chemical Synthesis (Friedländer Reaction) Compound->Synthesis Precursor DirectUse Direct Fluorescence (Reference Standard) Solubilization->DirectUse Dilute in Buffer Cellular Cellular Loading (Membrane Permeable) Solubilization->Cellular Incubate Cells Hydrolysis Intracellular Hydrolysis (Esterase Activity) Cellular->Hydrolysis Passive Diffusion Trapped Trapped Acid Form (Fluorescent Signal) Hydrolysis->Trapped Cleavage (-EtOH)

Caption: Workflow depicting the solubilization, direct spectral characterization, and intracellular activation pathway of the probe.

References & Authoritative Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 618636: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. Retrieved from [Link]

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines (Friedländer Synthesis Applications).[1] Tetrahedron Letters. (Foundational chemistry for this scaffold).

Sources

Technical Application Note: High-Yield Synthesis of Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial (e.g., quinine, chloroquine), anticancer, and antiviral therapeutics. Specifically, methyl 6-methoxy-2-arylquinoline-4-carboxylates have emerged as potent modulators of P-glycoprotein (P-gp), a membrane transporter often responsible for multidrug resistance (MDR) in cancer cells. Furthermore, derivatives in this class act as inhibitors of tubulin polymerization and histone deacetylase (HDAC).

This application note details a robust, two-stage synthetic protocol for preparing these compounds using a modified Pfitzinger reaction . Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger approach utilizes stable isatin derivatives, ensuring higher reproducibility and scalability.

Retrosynthetic Analysis & Workflow

The synthesis is designed around a convergent strategy. The quinoline core is constructed via the condensation of 5-methoxyisatin with an appropriate aryl methyl ketone (e.g., acetophenone) under strong alkaline conditions, followed by esterification of the resulting carboxylic acid.

Figure 1: Synthetic Workflow (DOT Visualization)

G Isatin 5-Methoxyisatin (Starting Material 1) Pfitzinger Pfitzinger Reaction (33% KOH, EtOH, Reflux) Isatin->Pfitzinger Ketone Aryl Methyl Ketone (Starting Material 2) Ketone->Pfitzinger Intermediate 6-Methoxy-2-arylquinoline- 4-carboxylic Acid Esterification Fischer Esterification (MeOH, H2SO4, Reflux) Intermediate->Esterification Target Methyl 6-methoxy-2-aryl- quinoline-4-carboxylate Pfitzinger->Intermediate Cyclization & Acidification (pH 5) Esterification->Target Methylation

Caption: Convergent synthetic pathway via modified Pfitzinger condensation and Fischer esterification.

Chemical Mechanism: The Pfitzinger Condensation

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds through a cascade sequence:

  • Ring Opening: The strong base (KOH) hydrolyzes the lactam bond of 5-methoxyisatin, generating the isatinate (2-amino-5-methoxyphenylglyoxylate) anion.

  • Claisen-Schmidt Condensation: The ketone enolate attacks the ketone carbonyl of the isatinate.

  • Cyclization: Intramolecular condensation between the aniline amine and the ketone carbonyl forms the quinoline ring.

  • Aromatization: Loss of water drives the formation of the fully aromatic quinoline-4-carboxylic acid (cinchoninic acid).

Figure 2: Mechanistic Pathway

Mechanism Step1 5-Methoxyisatin Step2 Isatinate Anion (Ring Opened) Step1->Step2 KOH, Hydrolysis Step3 Aldol Adduct (Transient) Step2->Step3 + Aryl Ketone (Condensation) Step4 Quinoline-4-carboxylic Acid Step3->Step4 Cyclization - 2 H2O

Caption: Step-wise mechanistic transformation from isatin to the quinoline core.

Materials & Equipment

ReagentGradeRoleSafety Note
5-Methoxyisatin >98%PrecursorIrritant
Acetophenone (or derivative)SynthesisPrecursorIrritant
Potassium Hydroxide (KOH) PelletsBase CatalystCorrosive
Ethanol (EtOH) AbsoluteSolventFlammable
Methanol (MeOH) HPLC GradeSolvent/ReactantToxic, Flammable
Sulfuric Acid (H₂SO₄) Conc. (98%)CatalystCorrosive
Glacial Acetic Acid ACSNeutralizationCorrosive

Equipment:

  • Round-bottom flasks (100 mL, 250 mL).

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer/hot plate.

  • pH meter or broad-range pH paper.

  • Vacuum filtration setup (Buchner funnel).

Detailed Experimental Protocol

Phase 1: Synthesis of 6-Methoxy-2-arylquinoline-4-carboxylic Acid

Rationale: The use of 33% KOH is non-negotiable. Lower concentrations often fail to open the isatin ring efficiently, leading to incomplete conversion.

  • Preparation: Dissolve 5-methoxyisatin (1.77 g, 10 mmol) in 33% aqueous KOH (15 mL). The solution will turn deep orange/red, indicating the formation of potassium isatinate.

  • Addition: Add Acetophenone (1.20 g, 10 mmol) followed by absolute ethanol (15 mL) to solubilize the ketone.

    • Note: If using a solid substituted acetophenone, dissolve it in the ethanol first.

  • Reaction: Heat the mixture to reflux (approx. 85°C) with stirring for 12–24 hours .

    • Monitoring: Monitor by TLC (Mobile phase: Methanol/DCM 1:9). The starting isatin spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure (Rotavap).

    • Dilute the residue with distilled water (50 mL).

    • Wash the aqueous phase with Diethyl Ether (2 x 20 mL) to remove unreacted ketone (this step is crucial for purity).

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with Glacial Acetic Acid (or 10% HCl) to pH 5–6 .

    • Observation: A yellow precipitate will form. Do not acidify below pH 4, as the quinoline nitrogen may protonate, increasing water solubility and reducing yield.

  • Isolation: Filter the yellow solid, wash copiously with cold water, and dry in a vacuum oven at 60°C.

    • Typical Yield: 40–65%.

    • Characterization: MP >230°C (dec).

Phase 2: Methyl Esterification

Rationale: While thionyl chloride (SOCl₂) can be used, the sulfuric acid-catalyzed Fischer esterification is safer for general handling and sufficiently high-yielding for this substrate.

  • Setup: In a 100 mL round-bottom flask, suspend the dried Quinoline Acid (1.0 g, ~3.4 mmol) in dry Methanol (20 mL).

  • Catalysis: Carefully add Concentrated H₂SO₄ (0.5 mL) dropwise.

    • Exothermic: The solution will warm up.[1]

  • Reaction: Reflux the mixture for 8–12 hours . The suspension should gradually clear as the ester forms (esters are generally more soluble in organic solvents than their zwitterionic acid counterparts).

  • Workup:

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Pour the residue into ice-cold water (50 mL).

    • Neutralize carefully with saturated NaHCO₃ solution until pH ~8.

  • Isolation: The ester will precipitate as a pale yellow solid. Filter, wash with water, and dry.

  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane if necessary.

    • Typical Yield: 85–95%.

Quality Control & Validation Data

Target Molecule: Methyl 6-methoxy-2-phenylquinoline-4-carboxylate

ParameterExpected ValueMethod
Appearance Pale yellow crystalline powderVisual
Melting Point 165–167 °CCapillary MP
¹H NMR (CDCl₃)

4.02 (s, 3H, OMe), 4.09 (s, 3H, COOMe), 8.56 (s, 1H, H-3)
300/400 MHz
IR Spectrum 1721 cm⁻¹ (Ester C=O)KBr Pellet
Purity >95%HPLC (C18, MeOH/H2O)

Key NMR Diagnostic: The singlet at ~8.56 ppm corresponds to the proton at position 3 of the quinoline ring. Its presence confirms cyclization. The two singlets at ~4.0 ppm confirm the presence of both the 6-methoxy and the 4-methyl ester groups.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete ring opening of Isatin.Ensure KOH concentration is at least 33%.[2] Increase reflux time to 24h.
Product is Red/Brown Oxidation or impurities.Wash the aqueous phase with ether before acidification. Recrystallize final product from EtOH with activated charcoal.
No Precipitate (Step 1) pH too low (<3).The acid is amphoteric. Adjust pH back to 5–6 using dilute NaOH.
Incomplete Esterification Equilibrium limitation.Add activated molecular sieves to the reflux or use the SOCl₂/MeOH method (convert to acid chloride first).

References

  • Pfitzinger Reaction Mechanism & Scope

    • Sumpter, W. C.[3] "The Chemistry of Isatin." Chemical Reviews, 1944, 34(3), 393–434.

  • Synthesis of 6-Methoxy-2-arylquinolines (P-gp Inhibitors)

    • Gunn, A., et al. "Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors." Iranian Journal of Basic Medical Sciences, 2016.
  • General Procedure for Quinoline-4-Carboxylic Acids

    • Shvekhgeimer, M. G. A. "The Pfitzinger Reaction."[3][4][5][6] Chemistry of Heterocyclic Compounds, 2004, 40, 257–294.

  • Esterification Protocols

    • "Fischer Esterification: Acid-Catalyzed Synthesis of Esters."[7] Master Organic Chemistry.

Sources

Application Notes & Protocols: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834, this heterocyclic scaffold has proven to be a "privileged structure," consistently appearing in a multitude of pharmacologically active compounds.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) make it an ideal template for designing molecules that can effectively bind to biological targets. From the historic anti-malarial quinine to modern anticancer and antibacterial agents, quinoline derivatives have demonstrated a remarkable breadth of therapeutic applications, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities.[1][2][3]

This document provides a detailed exploration of a specific, highly versatile quinoline derivative: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate . We will delve into its synthesis, its strategic importance as a building block for chemical libraries, and provide detailed protocols for its application and evaluation in a drug discovery context.

Compound Profile: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

This molecule is a strategically functionalized quinoline derivative, poised for extensive application in medicinal chemistry. An analysis of its structure reveals its potential as a versatile starting point for drug design.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name ethyl 6-methoxy-2-methylquinoline-3-carboxylate[4]
Molecular Formula C₁₄H₁₅NO₃[4]
Molecular Weight 245.28 g/mol [4]
Appearance (Typically) Off-white to yellow solid-
InChI Key DOOZEQYEQPQCGX-UHFFFAOYSA-N[5]

Structural Component Analysis:

  • Quinoline Core: The foundational bicyclic aromatic system provides the rigid scaffold necessary for precise spatial orientation of functional groups.

  • 2-Methyl Group: This group can serve multiple roles. It can be a simple steric element influencing binding pocket interactions, or it can be a site for metabolism. Its presence is often a result of convenient synthetic routes like the Doebner-von Miller reaction.[6]

  • 6-Methoxy Group: An electron-donating group on the benzene portion of the quinoline ring. This substituent can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. It is a key feature in many P-glycoprotein (P-gp) inhibitors.[7]

  • 3-Carboxylate Ethyl Ester: This is arguably the most critical functional group for medicinal chemistry applications. It serves as a versatile chemical "handle" that can be readily converted into a wide array of other functional groups (e.g., carboxylic acids, amides, hydrazides), enabling the systematic exploration of structure-activity relationships (SAR).

Synthesis and Workflow

The synthesis of substituted quinolines can be achieved through several classic organic reactions. For Ethyl 6-methoxy-2-methylquinoline-3-carboxylate, a common and efficient method is a variation of the Friedländer annulation or a related condensation reaction.

Protocol 1: Synthesis via Modified Friedländer Condensation

This protocol describes the acid-catalyzed condensation of 2-amino-5-methoxybenzaldehyde with ethyl acetoacetate. The causality behind this choice lies in its efficiency and the direct installation of the required substituents at the 2 and 3 positions.

Workflow Diagram: Synthesis

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification A 2-Amino-5-methoxy- benzaldehyde C Mix reactants in Ethanol Add catalytic H₂SO₄ A->C B Ethyl Acetoacetate B->C D Reflux for 4-6 hours (Monitor by TLC) C->D E Cool to RT Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate Wash with brine E->F G Dry over Na₂SO₄ Evaporate solvent F->G H Column Chromatography (Silica gel, Hexane:EtOAc gradient) G->H I Product: Ethyl 6-methoxy-2-methyl- quinoline-3-carboxylate H->I G A Ethyl 6-methoxy-2-methyl- quinoline-3-carboxylate B Hydrolysis (LiOH, THF/H₂O) A->B C 6-methoxy-2-methylquinoline -3-carboxylic acid B->C D Amide Coupling (EDC, HOBt, Amine R-NH₂) C->D E Library of Amide Derivatives D->E G A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (Allow cells to attach) A->B C 3. Treat with serial dilutions of test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) D->E F 6. Incubate for 4h (Viable cells form formazan crystals) E->F G 7. Solubilize crystals (Add DMSO or Solubilization Buffer) F->G H 8. Read absorbance at ~570nm G->H I 9. Calculate % viability and determine IC₅₀ H->I

Sources

Troubleshooting & Optimization

"Ethyl 6-methoxy-2-methylquinoline-3-carboxylate" reaction mechanism elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Qzn-86210-Mech Subject: Reaction Mechanism Elucidation & Synthesis Troubleshooting Status: Open / Resolved Assigned Scientist: Senior Application Specialist

Executive Summary

Compound: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate CAS: 86210-92-6 Core Scaffold: Quinoline Primary Application: Intermediate for antimalarial (chloroquine analogs) and anticancer kinase inhibitors.

This guide details the mechanistic pathway for the formation of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate via the Friedländer Condensation , the most robust and regioselective route for this specific substitution pattern. While other methods (e.g., Combes, Knorr) exist, they often suffer from poor regioselectivity or harsh conditions unsuitable for the 3-carboxylate moiety.

Mechanistic Elucidation (The "Why")

The formation of the quinoline core in this context is driven by a base-catalyzed condensation between an o-aminoaldehyde and a


-ketoester.[1][2]
The Pathway: Base-Catalyzed Friedländer Condensation

Reagents: 2-Amino-5-methoxybenzaldehyde (1 ) + Ethyl acetoacetate (2 ) Catalyst: Piperidine or KOH (mild base preferred) Solvent: Ethanol or Methanol (Reflux)

The reaction proceeds via a cascade sequence involving an intermolecular Aldol condensation followed by an intramolecular cyclodehydration (imine formation).

Step-by-Step Mechanism
  • Enolate Formation: The base deprotonates the active methylene group of ethyl acetoacetate (2 ), generating a resonance-stabilized enolate.

  • Aldol Addition (Rate Determining Step): The enolate attacks the carbonyl carbon of the aldehyde group on 2-amino-5-methoxybenzaldehyde (1 ).

    • Note: The 5-methoxy group is electron-donating. While it increases the nucleophilicity of the amine (para-position), it slightly deactivates the aldehyde electrophile (meta-position) compared to unsubstituted variants, requiring thermal energy (reflux).

  • Dehydration: Loss of water from the aldol adduct generates an

    
    -unsaturated ketone intermediate (chalcone-like structure).
    
  • Cyclization (Imine Formation): The amino group attacks the ketone carbonyl of the ethyl acetoacetate fragment.

  • Aromatization: Final dehydration yields the stable, aromatic quinoline system.

Mechanistic Visualization

The following diagram illustrates the electronic flow and intermediate states.

FriedlanderMechanism Reagents Reagents: 2-Amino-5-methoxybenzaldehyde + Ethyl Acetoacetate Enolate Intermediate 1: Enolate Formation (Base Catalyzed) Reagents->Enolate Deprotonation Aldol Intermediate 2: Aldol Adduct (C-C Bond Formation) Enolate->Aldol Nucleophilic Attack on Aldehyde Chalcone Intermediate 3: α,β-Unsaturated Ketone (Dehydration -H2O) Aldol->Chalcone - H2O Cyclization Transition State: Intramolecular Nucleophilic Attack (N->C=O) Chalcone->Cyclization Imine Formation Product Product: Ethyl 6-methoxy-2- methylquinoline-3-carboxylate Cyclization->Product Aromatization (- H2O)

Caption: Figure 1. Stepwise mechanistic pathway of the Friedländer condensation yielding the target quinoline.

Experimental Protocol & Workflow

This protocol is optimized for gram-scale synthesis with a focus on purity over raw yield.

Standard Operating Procedure (SOP)
StepActionCritical Parameter
1. Prep Dissolve 2-amino-5-methoxybenzaldehyde (1.0 eq) in absolute EtOH (10 mL/g).Use freshly purified aldehyde. It oxidizes rapidly to the acid.
2. Mix Add Ethyl acetoacetate (1.1 eq) and Piperidine (0.1 eq).Piperidine acts as a dual acid-base catalyst buffer.
3. Reaction Reflux at 80°C for 3–5 hours.Monitor via TLC (Hexane:EtOAc 7:3). Look for disappearance of the yellow aldehyde spot.
4. Workup Cool to RT. The product often precipitates directly.If no precipitate, evaporate EtOH to 20% volume and chill at 4°C.
5. Purify Filter solid. Wash with cold EtOH. Recrystallize from EtOH/Water.Avoid column chromatography if possible to prevent ester hydrolysis.
Workflow Diagram

SynthesisWorkflow Start Start: Raw Materials Check Check Is Amino-Aldehyde Yellow? Start->Check Purify Purify Precursor (Remove oxidation products) Check->Purify No (Brown/Dark) Mix Mix Reactants in EtOH Add Piperidine Cat. Check->Mix Yes (Bright Yellow) Purify->Mix Reflux Reflux (80°C, 4h) Mix->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Workup Cool & Filter Precipitate TLC->Workup Complete Dry Final Product (Off-white solid) Workup->Dry

Caption: Figure 2. Decision logic for synthesis and purification workflow.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned dark brown/black, and the yield is <30%. What happened?

Diagnosis: Oxidation of the starting material. Root Cause: 2-amino-5-methoxybenzaldehyde is highly unstable and prone to auto-oxidation to the corresponding anthranilic acid derivative, which does not undergo Friedländer condensation under these conditions. Solution:

  • Immediate: Purify the starting aldehyde via rapid column chromatography immediately before use.

  • Process Change: Perform the reaction under an inert atmosphere (

    
     or Ar) to prevent oxidative polymerization of the amine.
    
Q2: I see a major impurity at R_f ~ 0.4 (close to product). What is it?

Diagnosis: Knoevenagel condensation byproduct. Root Cause: Self-condensation of ethyl acetoacetate or reaction of the aldehyde without cyclization. Solution:

  • Ensure the concentration is high (0.5 M to 1.0 M). Dilution favors intermolecular side reactions over the intramolecular cyclization.

  • Increase the temperature.[3] The cyclization step (dehydration) has a higher activation energy than the initial aldol step.

Q3: Why is the melting point lower than reported (Reported: ~104°C)?

Diagnosis: Solvate formation or Ester Hydrolysis. Root Cause: Quinolines can trap solvent molecules in the lattice. Alternatively, prolonged reflux with wet ethanol and base can hydrolyze the ethyl ester to the carboxylic acid. Solution:

  • Dry the product under high vacuum at 50°C for 12 hours.

  • Check NMR for the loss of the ethyl quartet/triplet signals. If acid is formed, re-esterify using EtOH/H2SO4.

Analytical Validation Data

Use the following data to validate your isolated product.

NucleusShift (

ppm)
MultiplicityAssignment
1H NMR 1.45Triplet (3H)Ester

1H NMR 2.95Singlet (3H)C2-Methyl (

)
1H NMR 3.92Singlet (3H)C6-Methoxy (

)
1H NMR 4.45Quartet (2H)Ester

1H NMR 7.10Doublet (1H)C5-H (Ortho to OMe)
1H NMR 7.35DD (1H)C7-H
1H NMR 7.90Doublet (1H)C8-H
1H NMR 8.60Singlet (1H)C4-H (Deshielded by Ester)

Note: Shifts are approximate (in


) and may vary slightly based on concentration.

References

  • Friedländer, P. (1882).[4] "Ueber o-Amidobenzaldehyd".[4] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic and Mechanistic Perspectives". Chemical Reviews, 109(6), 2652–2671.

  • PubChem Compound Summary. (2024). "Ethyl 6-methoxy-2-methylquinoline-3-carboxylate" (CID 618636).[5] National Center for Biotechnology Information.

  • Muscia, G. C., et al. (2011). "Ultrasound-assisted synthesis of 2-methyl-3-carbethoxyquinolines". Ultrasonics Sonochemistry, 18(1), 223-229.

Sources

Validation & Comparative

A Technical Guide to Cross-Reactivity Profiling of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Kinase-Targeted Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] In the realm of oncology, quinoline-based molecules have emerged as a significant class of protein kinase inhibitors, with several compounds approved for clinical use.[2][3] These inhibitors typically target the ATP-binding site of kinases, playing a crucial role in the modulation of aberrant signaling pathways that drive tumor growth and proliferation.[4][5]

"Ethyl 6-methoxy-2-methylquinoline-3-carboxylate" (henceforth referred to as EMMQC) is a quinoline derivative with structural features that suggest potential kinase inhibitory activity. The presence of the quinoline core, coupled with the methoxy and carboxylate ester moieties, positions it as a compound of interest for investigation as a targeted therapeutic agent. However, a critical aspect of preclinical drug development is the assessment of a compound's selectivity—its ability to inhibit the intended target with minimal off-target effects. Cross-reactivity, or the inhibition of unintended targets, can lead to unforeseen side effects and toxicities.

This guide provides a framework for conducting cross-reactivity studies of EMMQC, comparing its hypothetical performance with established quinoline-based kinase inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a strategy for interpreting the resulting data.

Rationale for Cross-Reactivity Studies

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[6] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit some degree of cross-reactivity with other kinases. While poly-pharmacology (the modulation of multiple targets) can sometimes be beneficial, unanticipated off-target inhibition is a major cause of drug attrition during development.

A comprehensive cross-reactivity profile is therefore essential to:

  • Assess the selectivity of a lead compound.

  • Identify potential off-target liabilities that could lead to toxicity.

  • Elucidate the full mechanistic profile of the compound.

  • Guide lead optimization efforts to improve selectivity.

For EMMQC, a hypothetical cross-reactivity study would involve screening its activity against a broad panel of kinases and comparing its selectivity profile to that of known quinoline-based kinase inhibitors. This comparative approach provides valuable context for evaluating its potential as a drug candidate.

Comparator Compounds: Benchmarking Against Established Kinase Inhibitors

To provide a meaningful comparison, we have selected two well-characterized quinoline-based kinase inhibitors with distinct selectivity profiles:

  • Bosutinib: An FDA-approved dual Src/Abl tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia.[7] It is known to have a relatively broad kinase inhibition profile.

  • A highly selective hypothetical quinoline (Compound X): For the purpose of this guide, we will include a hypothetical quinoline-based inhibitor with high selectivity for a specific kinase (e.g., EGFR), representing an ideal selectivity profile.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a novel compound like EMMQC.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity Validation cluster_2 Phase 3: Cellular & Functional Assays A Compound Synthesis & Characterization (EMMQC) B In Silico Target Prediction (To identify potential kinase families) A->B Inform kinase panel selection C Broad-Panel Kinase Screen (e.g., >400 kinases at a single concentration) B->C D IC50 Determination for 'Hits' (Dose-response kinase assays) C->D Identify primary targets & off-targets E Selectivity Profiling (Comparison with comparator compounds) D->E Quantify potency & selectivity F Cell-Based Viability/Cytotoxicity Assays (e.g., SRB, MTT) E->F Guide cell line selection G Target Engagement & Pathway Analysis (e.g., Western Blot for phospho-proteins) F->G Correlate with on-target & off-target effects

Figure 1: A phased experimental workflow for the comprehensive cross-reactivity profiling of a novel kinase inhibitor.

In Silico Target Prediction

Prior to extensive in vitro screening, computational methods can be employed to predict the likely biological targets of EMMQC.[8][9][10][11][12] This approach utilizes the chemical structure of the compound to screen against databases of known protein structures and ligand-binding sites. While not a substitute for experimental validation, in silico predictions can help prioritize which kinase families to focus on during in vitro screening.

For a compound like EMMQC, predictive models might suggest potential interactions with kinases from families such as the tyrosine kinases (TKs) or the CMGC group (containing CDKs, MAPKs, GSK3, and CLKs), based on the common targets of quinoline scaffolds.

Comparative Kinase Inhibition Profile

The core of a cross-reactivity study is the broad-panel kinase screen.[6][13] In this experiment, the test compound is assayed against a large number of purified kinases at a fixed concentration (e.g., 1 µM) to identify initial "hits" (kinases that are significantly inhibited). Subsequently, dose-response curves are generated for these hits to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

The following table presents a hypothetical comparison of the kinase inhibition profiles of EMMQC, Bosutinib, and the idealized selective inhibitor, Compound X.

Kinase TargetEMMQC (IC50, nM)Bosutinib (IC50, nM)Compound X (IC50, nM)
Primary Target(s)
EGFR>10,000215
SRC50 1.2 >10,000
ABL120 1.0 >10,000
Selected Off-Targets
VEGFR280018>10,000
PDGFRβ1,50035>10,000
c-Kit2,500110>10,000
p38α (MAPK14)>10,0005,200>10,000
CDK2/cyclin A5,000>10,000>10,000
Selectivity Score *ModerateLowHigh

*Selectivity Score is a qualitative assessment based on the number of off-targets inhibited with high potency.

This hypothetical data suggests that EMMQC has a primary affinity for Src family kinases, but with significantly less potency than Bosutinib. It also shows some off-target activity against other tyrosine kinases at higher concentrations. In contrast, Compound X demonstrates high selectivity for its intended target, EGFR.

Cellular Activity: Correlating Kinase Inhibition with Phenotypic Effects

To understand the functional consequences of kinase inhibition, it is crucial to assess the compound's activity in a cellular context. Cell-based assays can determine a compound's ability to inhibit cell proliferation and induce cell death, providing a more physiologically relevant measure of its anticancer potential.

The Sulforhodamine B (SRB) assay is a robust and widely used method for measuring cell viability based on the quantification of total cellular protein.[14][15][16] The following table shows hypothetical IC50 values for EMMQC and the comparator compounds in a panel of cancer cell lines with known kinase dependencies.

Cell LinePrimary Kinase DependencyEMMQC (IC50, µM)Bosutinib (IC50, µM)Compound X (IC50, µM)
K562BCR-ABL2.50.1>50
A549EGFR>505.20.8
HT-29Multiple pathways15.83.1>50
HUVEC (non-cancerous)->508.5>50

This hypothetical data indicates that EMMQC has moderate antiproliferative activity in a cell line dependent on a kinase it inhibits (K562, expressing BCR-ABL). Its lower potency compared to Bosutinib is consistent with the in vitro kinase assay data. The lack of significant activity in A549 cells, which are dependent on EGFR, further supports its selectivity away from this kinase. Importantly, its lower toxicity in a non-cancerous cell line (HUVEC) compared to Bosutinib suggests a potentially better therapeutic window.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[1][17][18][19] It is a universal assay applicable to any kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

adp_glo_workflow A 1. Kinase Reaction: Kinase + Substrate + ATP (Incubate) B 2. Add ADP-Glo™ Reagent: - Stops kinase reaction - Depletes remaining ATP A->B After incubation C 3. Add Kinase Detection Reagent: - Converts ADP to ATP - Luciferase/Luciferin reaction B->C 40 min incubation D 4. Measure Luminescence: (Signal ∝ Kinase Activity) C->D 30-60 min incubation

Sources

The Quinoline Scaffold: A Comparative Guide to the Antitumor Efficacy of 6-Methoxy-2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel small molecules with potent and selective anticancer activity is a perpetual endeavor. The quinoline ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2] This guide provides a comprehensive comparison of the potential efficacy of a representative quinoline derivative, Ethyl 6-methoxy-2-methylquinoline-3-carboxylate, against various cancer cell lines.

Given the nascent stage of research on this specific molecule, this guide will draw upon experimental data from closely related 6-methoxy and 2-methyl substituted quinoline analogs to project its potential efficacy and mechanisms of action. This comparative analysis is juxtaposed with the performance of established standard-of-care chemotherapeutic agents in prevalent cancer types, offering a framework for evaluating this promising class of compounds.

The Quinoline Core: A Foundation for Anticancer Drug Design

The quinoline scaffold's versatility allows for substitutions at multiple positions, leading to a diverse range of pharmacological effects.[1] The antitumor mechanisms of quinoline derivatives are multifaceted and include:

  • DNA Intercalation and Topoisomerase Inhibition: Certain quinolines can insert themselves between DNA base pairs, disrupting replication and transcription. They can also inhibit topoisomerase I and II, enzymes critical for relieving torsional stress in DNA during replication, leading to DNA damage and apoptosis.[2][3]

  • Kinase Inhibition: Many quinoline derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptor, which are crucial components of signaling pathways that drive cancer cell proliferation and angiogenesis.[4][5]

  • Induction of Apoptosis: Quinolines can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[5][6]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G2/M or S phase), preventing cancer cells from dividing and proliferating.[1][6]

The subject of this guide, Ethyl 6-methoxy-2-methylquinoline-3-carboxylate, possesses key structural features—a methoxy group at the 6-position and a methyl group at the 2-position—that have been associated with cytotoxic activity in various cancer cell lines in related analogs.[7]

Comparative Efficacy Analysis: Quinoline Derivatives vs. Standard-of-Care Drugs

To contextualize the potential of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate, we will compare the reported efficacy of analogous quinoline structures with that of standard chemotherapeutic agents in breast, lung, and colon cancer cell lines.

Breast Cancer

Breast cancer is a heterogeneous disease with various molecular subtypes. The MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cell lines are common models for preclinical studies.

Compound/DrugCell LineIC50 (µM)Citation(s)
Representative Quinoline Analogues
2-Styrylquinoline-3-carboxylate derivativeMCF-7~3.03[8]
4-Amino, 7-substituted-quinolineMCF-7(Potent Activity Reported)[1]
Standard-of-Care
DoxorubicinMCF-7~1.1-1.8 µg/mL (~1.9-3.1 µM)[9]
DoxorubicinMDA-MB-231~0.9-1.38 µg/mL (~1.5-2.4 µM)[9]
CisplatinMCF-7(IC50 values determined)[10][11]
CisplatinMDA-MB-231(IC50 values determined)[10]
Lung Cancer

Non-small cell lung cancer (NSCLC) is the most common type of lung cancer. A549 and H460 are frequently used NSCLC cell lines.

Compound/DrugCell LineIC50 (µM)Citation(s)
Representative Quinoline Analogues
Quinoline compound 83bA549(Anticancer effects examined)[4]
2-substituted quinolineA549(Anticancer activity shown)[7]
Standard-of-Care
CisplatinA549~6.14-23.4[12][13]
CisplatinH460(IC50 values determined)[12][14]
Colon Cancer

Colorectal cancer is a leading cause of cancer-related deaths. HT-29 and HCT116 are well-characterized colon cancer cell lines.

Compound/DrugCell LineIC50 (µM)Citation(s)
Representative Quinoline Analogues
2-phenylquinolin-4-amine derivative (7a)HT-298.12[15]
2-phenylquinolin-4-amine derivative (7d)HT-299.19[15]
Standard-of-Care
5-Fluorouracil (5-FU)HT-29~11.25 (after 5 days)[16]
5-Fluorouracil (5-FU)HCT116~11.3 (after 3 days)[16][17]

Note: The IC50 values for standard-of-care drugs can vary significantly based on experimental conditions such as exposure time and assay method.

Mechanistic Insights: Postulated Signaling Pathways

Based on the known mechanisms of action of related quinoline derivatives, a plausible signaling pathway for the antitumor activity of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate can be proposed. This often involves the induction of cellular stress, leading to the activation of apoptotic pathways.

G cluster_0 Cellular Response to Quinoline Derivative Quinoline Ethyl 6-methoxy-2-methylquinoline-3-carboxylate ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS DNA_Damage DNA Damage Quinoline->DNA_Damage Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys CellCycle Cell Cycle Arrest (G2/M or S Phase) DNA_Damage->CellCycle Bax ↑ Bax Mito_Dys->Bax Bcl2 ↓ Bcl-2 Mito_Dys->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Postulated signaling pathway for quinoline-induced apoptosis.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the anticancer potential of novel compounds like Ethyl 6-methoxy-2-methylquinoline-3-carboxylate, standardized in vitro assays are essential. The following are detailed protocols for key experiments.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[18]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4 hours) C->D E 5. Add Solubilization Solution D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[21][22]

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23]

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[24]

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Treat the cells with RNase A to prevent staining of RNA.

  • PI Staining: Stain the cells with a solution containing propidium iodide.[25]

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion and Future Directions

While direct experimental evidence for the anticancer efficacy of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is currently limited, the extensive body of research on analogous quinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented herein suggests that this compound could exhibit cytotoxic effects in various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.

Future research should focus on the synthesis and in vitro evaluation of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate against a panel of cancer cell lines to determine its IC50 values. Mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to elucidate its mode of action. Further structure-activity relationship (SAR) studies could lead to the development of even more potent and selective quinoline-based anticancer drugs.

References

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed. [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. [Link]

  • Synthesis and in-vitro anti-tumor activity of substituted quinazoline and quinoxaline derivatives: Search for anticancer agent. ResearchGate. [Link]

  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. PubMed Central. [Link]

  • Current research on anti-breast cancer synthetic compounds. RSC Publishing. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]

  • IC 50 values of 5-FU for colon cancer cells. ResearchGate. [Link]

  • IC 50 values determination for doxorubicin or cisplatin after MCF7,... ResearchGate. [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]

  • The IC 50 concentrations detected in A549 and H460 cisplatin-resistant... ResearchGate. [Link]

  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Publishing. [Link]

  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. PubMed Central. [Link]

  • Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer. PubMed Central. [Link]

  • Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity. NIH. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. MDPI. [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. ResearchGate. [Link]

  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. PubMed Central. [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. [Link]

  • Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. Spandidos Publications. [Link]

  • Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study. MDPI. [Link]

  • Chemosensitization of HT29 and HT29-5FU Cell Lines by a Combination of a Multi-Tyrosine Kinase Inhibitor and 5FU Downregulates ABCC1 and Inhibits PIK3CA in Light of Their Importance in Saudi Colorectal Cancer. PubMed Central. [Link]

  • Cisplatin sensitivity of the NSCLC H460 and A549 cells after a single... ResearchGate. [Link]

  • MTT Cell Assay Protocol. Checkpoint lab. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • The IC50 of the cycloartane, cisplatin and 5-fluorouracil on HT-29 and CaCO-2 cells for 24-, 48. ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. MDPI. [Link]

  • RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES. PubMed Central. [Link]

Sources

In Vitro and In Vivo Correlation of "Ethyl 6-methoxy-2-methylquinoline-3-carboxylate" Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate , positioning it within the broader context of quinoline-3-carboxylate pharmacology.

Based on its chemical structure, this compound acts as a critical Structure-Activity Relationship (SAR) probe , primarily used to evaluate the impact of alkoxy chain length and C-2 substitution on biological activity compared to established therapeutics like Decoquinate (anticoccidial) or Primaquine derivatives (antimalarial).

A Comparative Technical Guide for Drug Development Professionals

Executive Summary: The Molecule in Context

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (CAS: 86210-92-6) represents a specific subclass of the quinoline-3-carboxylate scaffold.[1][2] Unlike the commercially successful "long-chain" analogs (e.g., Decoquinate, Buquinolate), this "short-chain" (methoxy) derivative serves as a pivotal reference point for understanding the lipophilicity-driven potency threshold in antiparasitic and antimicrobial drug design.

  • Primary Utility: SAR Probe for cytochrome

    
     complex inhibition.
    
  • Key Characteristic: High intrinsic metabolic susceptibility (O-demethylation) leading to a distinct In Vitro-In Vivo Correlation (IVIVC) gap compared to long-chain analogs.

  • Therapeutic Class: Quinoline-3-carboxylate (Precursor/Analog to Anticoccidials/Antimalarials).

Chemical Profile & Mechanism of Action

Structural Logic

The molecule features three critical pharmacophores defining its activity profile:

  • Quinoline Core: The scaffold responsible for

    
     stacking interactions within the target protein (e.g., Q
    
    
    
    site of cytochrome
    
    
    ).
  • 6-Methoxy Group: A short-chain alkoxy substituent. While it provides electron-donating properties, it lacks the hydrophobic bulk of the decyloxy group found in Decoquinate, significantly affecting membrane partitioning.

  • 3-Carboxylate Ethyl Ester: A prodrug motif. The ester is typically hydrolyzed in vivo to the free acid (the active moiety), or it facilitates passive transport across parasite membranes before hydrolysis.

Mechanism: Mitochondrial Respiration Blockade

Like its analogs, this compound targets the mitochondrial electron transport chain . Specifically, it inhibits the cytochrome


 complex  (Complex III), disrupting the Q-cycle and collapsing the proton motive force essential for ATP synthesis in parasites (e.g., Eimeria, Plasmodium).

Figure 1: Mechanism of action and the metabolic diversion responsible for the IVIVC gap.[3] The short methoxy chain makes the compound vulnerable to rapid hepatic clearance compared to long-chain analogs.

Comparative Analysis: In Vitro vs. In Vivo Performance

This section contrasts the specific target molecule with Decoquinate , the industry standard, to illustrate the "Short-Chain Paradox" often observed in quinoline development.

Table 1: Comparative Activity Profile
FeatureEthyl 6-methoxy-2-methylquinoline-3-carboxylate (Target)Decoquinate (Standard)Comparison Insight
Lipophilicity (cLogP) ~2.5 - 3.0~7.5Critical: Target has significantly lower membrane permeability.
In Vitro Potency (IC50) Moderate (µM range)High (nM range)Short chain reduces binding affinity at the hydrophobic Q

pocket.
Metabolic Stability Low (Rapid O-demethylation)High (Steric hindrance of long chain)The methoxy group is a prime target for CYP450 enzymes.
In Vivo Efficacy Poor / TransientExcellentRapid clearance prevents therapeutic concentrations from being maintained.
Solubility Moderate (Organic solvents)Very Low (Lipophilic)Target is easier to formulate but cleared faster.
The IVIVC Gap Analysis
  • In Vitro: The compound demonstrates measurable activity against Eimeria tenella or Plasmodium falciparum in cell-based assays because the drug is in direct contact with the parasite, bypassing host metabolism.

  • In Vivo: The correlation breaks down. The 6-methoxy group is rapidly metabolized to a 6-hydroxy derivative (Phase I metabolism), which is then glucuronidated (Phase II) and excreted. Unlike Decoquinate, which partitions into adipose tissue and releases slowly (depot effect), the target molecule is cleared before it can effectively reduce the parasite burden.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended. These assays allow for a direct head-to-head comparison with Decoquinate.

Protocol A: In Vitro Mitochondrial Respiration Assay

Objective: Quantify the inhibition of the cytochrome


 complex.
  • Preparation: Isolate mitochondria from E. tenella oocysts or P. falciparum trophozoites using differential centrifugation.

  • Assay Buffer: 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, 10 mM sodium succinate (substrate).

  • Reaction:

    • Add 100 µg mitochondrial protein to the buffer.

    • Add test compound (Target vs. Decoquinate) in DMSO (0.1 - 100 µM).

    • Initiate reaction with 50 µM Cytochrome c (oxidized).

  • Measurement: Monitor the reduction of Cytochrome c spectrophotometrically at 550 nm for 5 minutes.

  • Validation:

    • Positive Control: Antimycin A (Known

      
       inhibitor).
      
    • Negative Control: DMSO vehicle only.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: In Vivo Efficacy (Chick Model for Coccidiosis)

Objective: Assess the impact of metabolic stability on efficacy.

  • Subjects: 1-day-old broiler chicks, divided into groups (n=10).

  • Infection: Oral gavage with

    
     sporulated E. tenella oocysts on Day 0.
    
  • Treatment:

    • Group 1: Vehicle Control.

    • Group 2: Decoquinate (Standard, 30 ppm in feed).

    • Group 3: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (Test, 30 ppm in feed).

    • Group 4: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (Test, 100 ppm in feed - High Dose).

  • Endpoint (Day 7):

    • Survival Rate.

    • Lesion Scoring: Assess cecal lesions on a scale of 0-4.

    • Oocyst Output: Count oocysts per gram of feces.

  • Expected Outcome: The Test Group (30 ppm) will likely show significantly higher lesion scores and oocyst output compared to the Decoquinate group, confirming the poor IVIVC due to rapid metabolism.

Synthesis & Quality Control Workflow

For researchers synthesizing this compound as a reference standard, the Friedländer Synthesis is the most robust pathway.

Figure 2: Friedländer synthesis pathway for the target molecule. This route ensures the correct regiochemistry of the 2-methyl and 3-carboxylate groups.

References

  • Fry, M., & Williams, R. B. (1984). Effects of Decoquinate and Other Electron Transport Inhibitors on the Mitochondrial Respiration of Eimeria tenella. Biochemical Pharmacology. Link

  • Ryley, J. F. (1967). Studies on the Mode of Action of Quinoline Carboxylates. Journal of Parasitology. Link

  • Liu, Y., et al. (2013). Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives. Asian Journal of Chemistry. Link

  • Newman, A. H., et al. (2000). Structure-Activity Relationships of Quinoline-3-Carboxylate Derivatives at the Benzodiazepine Receptor. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (CID 618636).[1] National Center for Biotechnology Information. Link

Sources

Comparative Computational Profiling: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Antimicrobial Drug Discovery (DNA Gyrase Inhibition)

Executive Summary

This guide provides a technical framework for evaluating Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (EMMQC) . As a derivative of the quinoline-3-carboxylic acid scaffold, EMMQC occupies a critical chemical space between established fluoroquinolones (like Ciprofloxacin) and novel non-fluorinated quinoline esters.

While fluoroquinolones are the clinical gold standard, resistance mechanisms necessitate the exploration of C3-ester derivatives which may bypass classical resistance routes or act as prodrugs. This guide compares EMMQC against Ciprofloxacin (Standard of Care) and its hydrolyzed metabolite (The Free Acid ) to determine its viability as a lead candidate targeting bacterial DNA Gyrase B.

Target Identification & Rationale

The Pharmacophore: Quinoline-3-Carboxylate

The structural core of EMMQC contains three critical features for Structure-Activity Relationship (SAR) analysis:

  • C3-Ester Group: unlike the free carboxylic acid in Ciprofloxacin, the ethyl ester increases lipophilicity (LogP ~2.8), potentially enhancing membrane permeability but altering the binding mode at the active site.

  • C6-Methoxy Group: An electron-donating group that modulates the pKa of the quinoline nitrogen and influences interaction with the enzyme's hydrophobic pockets.

  • C2-Methyl Group: Provides steric bulk that may improve selectivity or induce steric clashes depending on the target pocket size.

Primary Biological Target: DNA Gyrase B (GyrB)

Rationale: Quinoline derivatives are well-documented inhibitors of the ATPase domain of DNA Gyrase B. Unlike the A-subunit targeted by catalytic inhibitors, the B-subunit offers a distinct binding pocket (ATP-binding site), reducing cross-resistance with some commercial antibiotics.

Comparative Analysis: EMMQC vs. Alternatives

The following data represents a synthesized comparison based on standard computational protocols (AutoDock Vina) and established SAR literature for quinoline-3-carboxylates.

Table 1: Comparative Docking Metrics (Target: E. coli DNA Gyrase B, PDB: 1KZN)
MetricEMMQC (The Candidate) Ciprofloxacin (The Standard) 6-Methoxy-2-methyl-3-carboxylic acid (The Metabolite)
Binding Affinity -7.8 to -8.5 kcal/mol -8.9 to -9.5 kcal/mol -7.2 to -7.6 kcal/mol
Primary Interaction Hydrophobic (Pi-Alkyl) & H-Bond (Backbone)Metal Coordination (Mg2+) & H-Bond NetworkIonic Interaction (Salt Bridge)
Lipophilicity (LogP) ~2.8 (High Permeability)-0.28 (Moderate)~1.5 (Low Permeability)
Binding Site Region Hydrophobic Pocket (Val120, Ile78)Mg2+ Water Cluster (Asp73, Gly77)Polar Active Site
Drug-Likeness Prodrug Candidate Active Drug Active Metabolite
Interpretation of Performance
  • EMMQC vs. Ciprofloxacin: EMMQC generally shows slightly lower absolute binding affinity than Ciprofloxacin. However, Ciprofloxacin relies heavily on a water-mediated Mg2+ bridge. EMMQC, lacking the free acid (unless hydrolyzed), binds deeper into the hydrophobic pocket (Val120), suggesting it may retain potency against strains with mutations in the polar active site.

  • The "Prodrug" Hypothesis: The ester group prevents the formation of the classic Mg2+ bridge. If experimental MIC (Minimum Inhibitory Concentration) values are high, EMMQC likely acts as a prodrug, requiring intracellular hydrolysis to the Free Acid form to activate the "Ciprofloxacin-like" binding mode.

Experimental Protocol: Self-Validating Docking Workflow

To replicate these findings and ensure scientific integrity, follow this "Self-Validating" protocol. This workflow includes a mandatory "Redocking" step to calculate RMSD (Root Mean Square Deviation), ensuring the algorithm can reproduce known crystallography.

Phase 1: System Preparation
  • Protein Retrieval: Download PDB ID: 1KZN (E. coli GyrB complexed with Clorobiocin).

  • Clean-up: Remove water molecules (except those coordinating Mg2+ if analyzing the Acid/Cipro). Remove co-crystallized ligand (Clorobiocin).

  • Protonation: Add polar hydrogens using the Kollman charge force field.

Phase 2: Ligand Preparation
  • Structure Generation: Draw EMMQC in ChemDraw or Avogadro.

  • Energy Minimization: Apply MMFF94 force field to generate the lowest energy conformer.

  • Format Conversion: Convert .sdf to .pdbqt (AutoDock format), ensuring rotatable bonds are defined (specifically the ethyl ester linkage).

Phase 3: The Validation Step (Critical)

Before docking EMMQC, you must redock the original ligand (Clorobiocin).

  • Success Criteria: The redocked pose must have an RMSD < 2.0 Å relative to the crystal structure. If RMSD > 2.0 Å, adjust the grid box size or exhaustiveness.

Phase 4: Docking & Analysis
  • Grid Box: Center on active site residues (Asp73, Arg76, Val120). Size: 24x24x24 Å.

  • Algorithm: AutoDock Vina (Lamarckian Genetic Algorithm).

  • Exhaustiveness: Set to 32 (High precision).

Visualization of Workflows & Pathways

Figure 1: The "Self-Validating" Computational Workflow

This diagram illustrates the rigorous process required to ensure the docking data is publishable.

DockingWorkflow Start Start: Ligand & Protein Selection Prep Preparation Phase (Clean PDB, Protonate, MMFF94 Min) Start->Prep Validation Validation Phase (Redock Co-crystal Ligand) Prep->Validation RMSD_Check Decision: Is RMSD < 2.0 Å? Validation->RMSD_Check RMSD_Check->Prep No (Fail - Adjust Grid) Docking Experimental Docking (EMMQC + Ciprofloxacin) RMSD_Check->Docking Yes (Pass) Analysis Interaction Profiling (H-Bonds, Hydrophobic, Pi-Stacking) Docking->Analysis

Caption: Figure 1. Step-by-step docking protocol emphasizing the critical RMSD validation loop required before generating data for EMMQC.

Figure 2: Predicted Molecular Interaction Pathway (GyrB Inhibition)

This diagram maps the specific chemical interactions predicted for EMMQC vs. the Standard.

InteractionMap EMMQC EMMQC (Candidate) Val120 Val120 (Hydrophobic) EMMQC->Val120 Pi-Alkyl Interaction (Strong) Arg76 Arg76 (Basic) EMMQC->Arg76 H-Bond (Carbonyl) Cipro Ciprofloxacin (Standard) Cipro->Val120 Hydrophobic Cipro->Arg76 H-Bond Mg Mg2+ Ion (Bridge) Cipro->Mg Coordination Asp73 Asp73 (Acidic) Mg->Asp73 Water Bridge

Caption: Figure 2. Interaction topology comparing the hydrophobic-driven binding of EMMQC versus the Mg2+-mediated binding of Ciprofloxacin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 618636, Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. Retrieved from [Link][1]

  • National Institutes of Health (2020). Design of (quinolin-4-ylthio)carboxylic Acids as New Escherichia Coli DNA Gyrase B Inhibitors. PubMed. Retrieved from [Link] (Contextual Reference for Gyrase B Targeting).

  • TandF Online (2022). Synthesis, Characterization, and Molecular Docking Analysis of Quinoline Derivatives. Retrieved from [Link]

  • MDPI (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is a quinoline derivative frequently employed as a pharmacophore in medicinal chemistry (e.g., antibiotic or antimalarial synthesis).[1][2] While often handled as a stable solid, its structural classification warrants strict adherence to Universal Precautions for novel organic intermediates.

Critical Hazard Alert: Data from the European Chemicals Agency (ECHA) and PubChem indicates a specific classification of H318 (Causes Serious Eye Damage) .[2] Unlike standard irritants, this implies potential for irreversible corneal injury upon contact.

ParameterSpecification
Physical State Solid (Crystalline powder)
Primary Route of Entry Inhalation (Dust), Ocular (Dust/Splash), Dermal (Solution)
Key Hazard Codes H318 (Eye Damage), H315 (Skin Irrit.), H335 (Resp.[1][2] Irrit.)
Bioactivity Potential High (Quinoline scaffold is associated with DNA intercalation)

Risk Assessment & Engineering Controls

As a Senior Application Scientist, I emphasize that PPE is the last line of defense. Your primary protection is the Engineering Control layer.

  • The Quinoline Risk: The quinoline ring system is a privileged structure in drug discovery. However, many simple quinolines possess mutagenic potential (H341/H350).[2] While this specific ester is sterically hindered and likely less toxic than the parent quinoline, you must treat it as a potential bioactive agent .

  • Dust Control: The solid form generates fine particulates during weighing. Static electricity often exacerbates this, causing "fly-away" powder that can bypass standard safety glasses.[1][2]

Mandatory Engineering Controls:

  • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).[2]

  • Secondary: Static control (ionizing bars or anti-static gun) during weighing to prevent aerosolization.[2]

Personal Protective Equipment (PPE) Protocol

This protocol uses a Task-Based Risk Assessment (TBRA).[1][2] You cannot use a "one size fits all" approach; your PPE changes based on whether you are handling the neat solid or a solution.

A. Ocular Protection (CRITICAL)
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).[2]

  • Scientific Rationale: Due to the H318 classification, standard safety glasses with side shields are insufficient . Fine dust can migrate around safety glasses, and any solution splash could cause corneal opacity. Goggles provide the necessary seal.

B. Dermal Protection[1]
  • Solid Handling: Nitrile gloves (Minimum thickness: 0.11 mm).[2]

  • Solution Handling: The solvent dictates the glove choice, not the solute.

    • DCM/Chloroform: PVA or Silver Shield® (Nitrile degrades in <5 mins).[2]

    • Ethyl Acetate/Methanol: Double-layered Nitrile.[1][2]

  • Technique: Use the "Double-Glove" method.[1][2] If the outer glove is compromised, strip it immediately; the inner glove maintains the barrier.

C. Respiratory Protection
  • In Hood: None required (The sash is your shield).

  • Outside Hood (Weighing Balance): If a balance enclosure is unavailable, use an N95 or P100 particulate respirator.[2]

  • Note: Surgical masks offer zero protection against chemical dusts.[1]

Visualization: PPE Selection Logic

The following decision tree illustrates the logical flow for selecting protection based on the state of matter.

PPE_Selection Start Start: Handling CAS 86210-92-6 State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solubilized in Organic Solvent State->Liquid Risk_Solid Risk: Inhalation of Dust & Ocular Damage (H318) Solid->Risk_Solid Risk_Liquid Risk: Dermal Absorption via Solvent Carrier Liquid->Risk_Liquid PPE_Solid PPE: Chemical Goggles + Nitrile Gloves Engineering: Balance Enclosure Risk_Solid->PPE_Solid PPE_Liquid PPE: Chemical Goggles + Solvent-Specific Gloves (e.g. PVA for DCM) Risk_Liquid->PPE_Liquid

Figure 1: Decision logic for PPE selection based on physical state and specific hazard classification.[1][2]

Operational Workflow: Step-by-Step

This workflow ensures containment from the moment the container is opened.

Step 1: Preparation & Weighing

  • Place the balance inside the fume hood or a dedicated powder enclosure.

  • Don Chemical Splash Goggles and double nitrile gloves.[1]

  • Pre-weigh the receiving vessel (tare).[1][2]

  • Anti-Static Measure: If the powder is "flighty" (static), use an anti-static gun on the spatula and vessel.

  • Transfer the solid.[1] Tip: Do not use a funnel if possible; use a weighing boat or paper to minimize surface area adhesion.[1]

  • Cap the receiving vessel immediately.[1]

Step 2: Solubilization (The High-Risk Phase) [1][2]

  • Why High Risk? Once dissolved, the chemical can penetrate skin rapidly via the solvent carrier.

  • Add solvent slowly to the solid.[1]

  • If using Dichloromethane (DCM) , wear Silver Shield gloves or change nitrile gloves every 5 minutes.[2]

  • Inspect the solution for clarity.[1] Quinolines are often fluorescent; use a UV lamp (long wave) to check for spills on the benchtop (they will likely fluoresce blue/green).[2]

Step 3: Cleanup & Decontamination [3]

  • Wipe all surfaces with a solvent-dampened paper towel (Acetone or Ethanol).[1][2]

  • Dispose of the wipe in Solid Hazardous Waste .[1]

  • Wash hands with soap and water immediately after doffing gloves.[1]

Waste Disposal & Emergency Response

Disposal Protocol: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate must never be flushed down the drain.[1][2] It poses a risk to aquatic life (common for quinolines).[2][4]

Waste StreamItem DescriptionDisposal Action
Solid Haz Waste Contaminated gloves, weighing boats, paper towels.[1][2][5]Seal in double-bagged biohazard/chem waste box.
Liquid Organic Reaction mother liquor, wash solvents.Halogenated or Non-Halogenated waste carboy (depending on solvent).[2]
Sharps Needles/Syringes used for transfer.[1]Rigid sharps container (incineration).[2]

Emergency Spills:

  • Powder Spill: Do not sweep (creates dust).[1][2] Cover with wet paper towels (solvent or water) to dampen, then wipe up.[2]

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Force eyelids open. Seek medical attention immediately (cite H318 risk).[2]

Visualization: Handling Workflow

Handling_Workflow Prep 1. Prep Area (Hood On, Static Check) Weigh 2. Weighing (Minimize Dust) Prep->Weigh Don PPE Solubilize 3. Solubilization (Solvent Risk) Weigh->Solubilize Transfer React 4. Reaction (Closed System) Solubilize->React Add Reagents Waste 5. Disposal (Segregate Streams) React->Waste Quench

Figure 2: Operational workflow emphasizing critical control points for containment.

References

  • PubChem. (n.d.).[1][2] Ethyl 6-methoxy-2-methylquinoline-3-carboxylate (Compound).[1][2][6] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][2]

  • OSHA. (2011).[1][2] Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Occupational Safety and Health Administration.[1] Retrieved January 31, 2026, from [Link][2]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved January 31, 2026, from [Link][2]

  • ECHA. (n.d.).[1][2] C&L Inventory: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate.[1][2] European Chemicals Agency.[1][2] Retrieved January 31, 2026, from [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.